N-Benzylcyclohexylamine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzylcyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIRAQIPRWLSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075106 | |
| Record name | N-Benzylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16350-96-2 | |
| Record name | Benzenemethanamine, N-cyclohexyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016350962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylcyclohexylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While its primary documented application is as an analytical reference standard in forensic chemistry, particularly as a cutting agent for illicit substances, its structural motif is of interest in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and purification are presented, along with a summary of its known biological context as an arylcyclohexylamine.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 16350-96-2 | [1] |
| Molecular Formula | C₁₃H₁₉N · HCl | [1] |
| Molecular Weight | 225.8 g/mol | [1] |
| Melting Point | 252-253 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in acetonitrile (B52724), chloroform, and methanol (B129727). | [1] |
| Appearance | A neat solid | [1] |
| Purity | ≥98% (as a reference standard) | [1] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 4 years | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with reductive amination and direct alkylation being the most common.
Reductive Amination
Reductive amination involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an intermediate imine, which is subsequently reduced to the secondary amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylcyclohexyl-1-imine intermediate.
-
Reduction: The reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Salt Formation: The solvent is evaporated to yield the free base, N-benzylcyclohexylamine. The free base is then dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.
-
Purification: The resulting solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
N-Alkylation
This method involves the direct reaction of cyclohexylamine (B46788) with a benzyl (B1604629) halide.
Experimental Protocol:
-
Reaction Setup: To a solution of cyclohexylamine (1.0 eq) in a suitable solvent like acetonitrile or isopropanol, add a base such as triethylamine (B128534) (1.1 eq).
-
Addition of Alkylating Agent: Benzyl chloride or benzyl bromide (1.05 eq) is added dropwise to the mixture at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Salt Formation: After cooling to room temperature, the reaction mixture is filtered to remove the triethylamine salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the hydrochloride salt.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
References
An In-depth Technical Guide to N-Benzylcyclohexylamine hydrochloride (CAS: 16350-96-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While its primary documented role is as an analytical reference standard, particularly in forensic analysis as a cutting agent in illicit substances, its structural similarity to pharmacologically active arylcyclohexylamines suggests potential interactions with biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and analytical detection methods for this compound. Furthermore, based on its chemical classification, this paper explores its potential mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and delineates a hypothetical signaling pathway. This document is intended to serve as a foundational resource for researchers and professionals in drug development and forensic science.
Physicochemical Properties
This compound is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 16350-96-2 | [1][2] |
| Molecular Formula | C₁₃H₁₉N · HCl | [1] |
| Molecular Weight | 225.8 g/mol | [1] |
| Melting Point | 252-253 °C | [2] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol (B129727). | [1][2] |
| Purity | Typically ≥98% as a reference standard. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with reductive amination being a common and effective method. This process involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an imine intermediate, which is subsequently reduced to the secondary amine and then converted to its hydrochloride salt.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Cyclohexanone
-
Benzylamine
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the N-benzylcyclohexyl-1-imine intermediate.
-
Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 20°C. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Extraction: The methanol is removed under reduced pressure. The resulting residue is partitioned between water and diethyl ether. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Salt Formation: The solvent from the combined organic layers is evaporated to yield crude N-Benzylcyclohexylamine. The crude product is dissolved in a minimal amount of diethyl ether and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring until precipitation is complete.
-
Purification: The resulting white precipitate of this compound is collected by vacuum filtration, washed with cold diethyl ether, and dried in a vacuum oven.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Detection
Given its presence as a cutting agent in illicit drug samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for the identification and quantification of this compound.[1][3]
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the detection of this compound in a solid sample.
Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical standard of this compound
-
Methanol (HPLC grade)
-
Sample vials
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: A known weight of the solid sample is dissolved in methanol to a concentration of approximately 1 mg/mL. The solution is vortexed to ensure complete dissolution and then filtered through a 0.22 µm syringe filter into a GC-MS vial.
-
Standard Preparation: A standard solution of this compound is prepared in methanol at a known concentration (e.g., 100 µg/mL).
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.
-
-
Analysis: The standard solution is injected first to determine the retention time and mass spectrum of N-Benzylcyclohexylamine. Subsequently, the prepared sample solution is injected.
-
Data Interpretation: The presence of N-Benzylcyclohexylamine in the sample is confirmed by comparing the retention time and the fragmentation pattern of the resulting mass spectrum with that of the analytical standard.
Diagram of Analytical Workflow:
Caption: Workflow for the analytical detection of N-Benzylcyclohexylamine.
Potential Pharmacology and Mechanism of Action
While there is a lack of direct pharmacological studies on this compound, its classification as an arylcyclohexylamine provides a basis for predicting its potential biological activity. Arylcyclohexylamines are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] This class of compounds can also interact with other targets, including dopamine (B1211576) reuptake transporters and sigma receptors.[4]
The primary hypothesized mechanism of action for N-Benzylcyclohexylamine is as a non-competitive antagonist at the NMDA receptor. This action would block the influx of Ca²⁺ ions through the receptor's channel, thereby modulating glutamatergic neurotransmission. Such a mechanism is associated with dissociative, anesthetic, and potentially neurotoxic or neuroprotective effects, depending on the context and dosage.[4][6]
Hypothetical Signaling Pathway: NMDA Receptor Antagonism
The following diagram illustrates the potential downstream signaling effects of this compound, assuming it acts as an NMDA receptor antagonist.
Caption: Potential signaling pathway of this compound.
Conclusion
This compound is a compound with well-defined chemical and physical properties, primarily utilized in the forensic and analytical chemistry fields. While its biological activity has not been extensively studied, its classification as an arylcyclohexylamine strongly suggests a potential for interaction with the NMDA receptor and other neuronal targets. The protocols and diagrams provided in this guide offer a foundational understanding of its synthesis, detection, and a framework for investigating its pharmacological profile. Further research is warranted to elucidate the specific biological effects and mechanism of action of this compound to fully understand its potential impact on human health, particularly in the context of its use as a cutting agent in illicit drugs.
References
N-Benzylcyclohexylamine Hydrochloride: A Technical Whitepaper on the Inferred Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the inferred mechanism of action for N-Benzylcyclohexylamine hydrochloride. As of the date of this publication, specific pharmacological studies directly investigating this compound are not extensively available in the public domain. The information presented herein is based on the well-established pharmacology of the arylcyclohexylamine class of compounds, to which this compound belongs.
Executive Summary
This compound is classified as an arylcyclohexylamine, a class of compounds known for their diverse pharmacological activities, most notably as dissociative anesthetics.[1] Due to its structural similarity to well-characterized arylcyclohexylamines like phencyclidine (PCP) and ketamine, it is hypothesized that the primary mechanism of action of this compound involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Secondary activities at other targets, such as the dopamine (B1211576) transporter (DAT) and sigma (σ) receptors, may also contribute to its overall pharmacological profile.[3] This whitepaper will delineate this inferred mechanism, present hypothetical quantitative data based on structure-activity relationships within the class, and provide detailed experimental protocols for the validation of these hypotheses.
Inferred Mechanism of Action
The core structure of N-Benzylcyclohexylamine, featuring a cyclohexyl ring and an aryl (phenyl) group attached to the same carbon which is also bonded to a nitrogen atom, is the key determinant of its likely pharmacological targets.
Primary Target: NMDA Receptor Antagonism
The principal hypothesized mechanism of action is the blockade of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785).[2]
-
Site of Action: Arylcyclohexylamines bind to a specific site located within the ion channel of the NMDA receptor, often referred to as the "PCP binding site."[1][2]
-
Mechanism: This binding is non-competitive and voltage-dependent, meaning the compound can only access its binding site when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine).[2] By physically occluding the open channel, this compound would prevent the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting neuronal excitation.[4] This action is responsible for the characteristic dissociative and anesthetic effects of this class of compounds.[1]
Hypothesized NMDA receptor antagonism by N-Benzylcyclohexylamine.
Secondary Targets
Based on the pharmacology of other arylcyclohexylamines, this compound may also interact with other neuronal targets, which could modulate its primary effects.[3]
-
Dopamine Transporter (DAT): Some arylcyclohexylamines inhibit the reuptake of dopamine, leading to increased synaptic dopamine concentrations and stimulant effects.[3]
-
Sigma (σ) Receptors: Affinity for σ₁ and σ₂ receptors is another common feature of this class, which may contribute to some of the psychotomimetic and other complex behavioral effects.[3]
-
Opioid Receptors: While generally exhibiting lower affinity, some arylcyclohexylamines have been shown to interact with μ-opioid receptors, potentially contributing to their analgesic properties.[3]
Data Presentation: Hypothetical Pharmacological Profile
The following tables summarize the expected quantitative data for this compound based on the known activities of structurally related arylcyclohexylamines. This data is for illustrative purposes and requires experimental validation.
Table 1: Hypothetical Receptor Binding Affinities (Kᵢ, nM)
| Target | Radioligand | N-Benzylcyclohexylamine HCl (Kᵢ, nM) | Reference Compound (Kᵢ, nM) |
| NMDA Receptor (PCP Site) | [³H]MK-801 | 50 - 200 | PCP (~30 nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 200 - 1000 | Cocaine (~250 nM) |
| Sigma-1 (σ₁) Receptor | --INVALID-LINK---Pentazocine | 150 - 500 | (+)-Pentazocine (~3 nM) |
| Sigma-2 (σ₂) Receptor | [³H]DTG | 300 - 1500 | DTG (~30 nM) |
| μ-Opioid Receptor | [³H]DAMGO | > 1000 | Morphine (~1 nM) |
Table 2: Hypothetical Functional Activity (IC₅₀ / EC₅₀, nM)
| Assay | Measurement | N-Benzylcyclohexylamine HCl (IC₅₀, nM) |
| NMDA-mediated Ca²⁺ Influx | Inhibition | 100 - 400 |
| [³H]Dopamine Uptake | Inhibition | 500 - 2000 |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
NMDA Receptor Radioligand Binding Assay
This protocol determines the binding affinity of the test compound for the PCP site on the NMDA receptor.
-
Materials:
-
Rat brain cortex membranes
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
PCP or MK-801 (for non-specific binding determination)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B)
-
Scintillation counter
-
-
Procedure:
-
Prepare rat brain cortical membranes and adjust protein concentration to 0.2-0.4 mg/mL in assay buffer.
-
In a 96-well plate, add assay buffer, varying concentrations of this compound, and a final concentration of 1-5 nM [³H]MK-801.
-
For non-specific binding, use a saturating concentration of unlabeled PCP (e.g., 10 µM).
-
Incubate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through GF/B filters using a cell harvester.
-
Wash filters three times with ice-cold assay buffer.
-
Measure radioactivity on the filters using a scintillation counter.
-
Calculate specific binding and determine the Kᵢ value using the Cheng-Prusoff equation.
-
Workflow for NMDA Receptor Radioligand Binding Assay.
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of the test compound to inhibit dopamine uptake by the dopamine transporter.[3]
-
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]Dopamine
-
This compound (test compound)
-
Nomifensine or Cocaine (positive control)
-
Krebs-HEPES buffer
-
-
Procedure:
-
Plate hDAT-expressing cells in a 96-well plate and grow to confluence.
-
Wash cells with Krebs-HEPES buffer.
-
Pre-incubate cells with varying concentrations of this compound for 10-20 minutes at 37°C.
-
Initiate uptake by adding a final concentration of 10-20 nM [³H]Dopamine.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate uptake by aspirating the medium and washing the cells rapidly with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
Sigma Receptor (σ₁ and σ₂) Binding Assays
These protocols determine the binding affinity for sigma receptor subtypes.
-
Materials:
-
Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂)
-
--INVALID-LINK---Pentazocine (for σ₁) or [³H]DTG (for σ₂)
-
Haloperidol (for non-specific binding)
-
(+)-Pentazocine (for masking σ₁ sites in the σ₂ assay)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
-
Procedure (General):
-
Prepare membrane homogenates (0.2-0.4 mg/mL protein).
-
For the σ₂ assay, include a masking concentration of unlabeled (+)-pentazocine (e.g., 100 nM) to block binding to σ₁ sites.
-
Incubate membranes with radioligand (e.g., 5 nM) and varying concentrations of the test compound for 120 minutes at room temperature.
-
Define non-specific binding with 10 µM haloperidol.
-
Terminate by rapid filtration through GF/B filters (pre-soaked in polyethylenimine).
-
Wash filters and perform scintillation counting.
-
Calculate Kᵢ values from IC₅₀ values.
-
Conclusion
This compound is structurally positioned within the arylcyclohexylamine class, strongly suggesting its primary mechanism of action is as a non-competitive antagonist of the NMDA receptor. Secondary interactions with the dopamine transporter and sigma receptors are also plausible and may contribute to a complex pharmacological profile. The experimental protocols outlined in this document provide a clear path for the empirical validation of these hypotheses and the quantitative characterization of this compound's activity. Such studies are essential for a comprehensive understanding of its potential effects and for guiding future research in drug development and neuroscience.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine.[1] It has been identified as a cutting agent in illicit 3,4-MDMA samples, making its characterization important for forensic and research applications.[1] Understanding the solubility of this compound is crucial for developing analytical methods, designing toxicological studies, and for its potential, though not prominent, use in the synthesis of derivatives with neuropharmacological properties.[2] This guide provides a summary of the available solubility data for this compound and outlines a detailed experimental protocol for its quantitative determination.
Solubility Data
Currently, only qualitative solubility data for this compound is publicly available. No quantitative data (e.g., in g/100 mL or mol/L at specified temperatures) has been reported in the reviewed literature.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Acetonitrile | Soluble[1][3][4] |
| Chloroform | Soluble[1][3][4] |
| Methanol | Soluble[1][3][4] |
Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration at which saturation is reached.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility, based on established protocols for active pharmaceutical ingredients (APIs).[5] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]
Principle
The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent and measuring the concentration of the dissolved substance after a period of equilibration. This is achieved by adding an excess amount of the solid compound to the solvent and agitating the mixture at a constant temperature until equilibrium is reached.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., Acetonitrile, Chloroform, Methanol, Water)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or incubator with agitation capabilities
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)
-
pH meter (for aqueous solutions)
Methodology: Shake-Flask Method
-
Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use purified water and adjust the pH if necessary.
-
Addition of Solute: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant rate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, expressed in units such as mg/mL or mol/L.
Analytical Method Validation
A suitable analytical method (e.g., HPLC-UV) should be validated for linearity, accuracy, precision, and specificity for this compound in the chosen solvent. A calibration curve should be prepared using standard solutions of known concentrations.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Measurement.
Logical Relationship for Solubility Assay Selection
The choice between a kinetic and a thermodynamic solubility assay depends on the stage of research and the required data quality. The following diagram outlines the logical relationship for selecting the appropriate assay.
Caption: Decision Tree for Solubility Assay Selection.
References
An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While not extensively studied for therapeutic applications, it has gained significance in the field of forensic chemistry as it has been identified as a cutting agent in illicit drug samples, particularly in 3,4-methylenedioxymethamphetamine (MDMA). This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, analytical data, and known biological context.
Chemical and Physical Properties
This compound is the salt form of the secondary amine N-benzylcyclohexylamine. The hydrochloride salt enhances the compound's stability and solubility in polar solvents.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16350-96-2 | [2] |
| Molecular Formula | C₁₃H₁₉N • HCl | [2] |
| Molecular Weight | 225.8 g/mol | [2] |
| Melting Point | 252-253 °C | |
| Appearance | Neat solid | [2] |
| Solubility | Soluble in acetonitrile, chloroform, and methanol. | [2] |
| IUPAC Name | N-benzylcyclohexan-1-amine hydrochloride | |
| Synonyms | N-Benzylcyclohexanamine hydrochloride, NBCA | [2] |
Synthesis
The primary method for the synthesis of N-benzylcyclohexylamine is through the reductive amination of cyclohexanone (B45756) with benzylamine (B48309).[3][4] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The resulting N-benzylcyclohexylamine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Benzylcyclohexylamine (Reductive Amination)
-
Reagents and Materials:
-
Cyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4]
-
Dichloromethane (B109758) (DCM) or Methanol (MeOH) as solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask containing a magnetic stirring bar, add cyclohexanone (1.0 eq) and benzylamine (1.0-1.2 eq) dissolved in an appropriate solvent such as dichloromethane or methanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), to the reaction mixture in portions.[4] Note: Sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of carbonyls.[4]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzylcyclohexylamine.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
Step 2: Formation of this compound
-
Reagents and Materials:
-
N-benzylcyclohexylamine (from Step 1)
-
Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or methanol)
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve the purified N-benzylcyclohexylamine in a minimal amount of a suitable solvent like diethyl ether.
-
While stirring, add a solution of hydrochloric acid in the same or a miscible solvent dropwise until the precipitation of a white solid is complete.
-
Continue stirring for an additional 30 minutes at room temperature.
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.
-
Dry the white solid under vacuum to obtain the final product.
-
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted for free base in CDCl₃):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl (B1604629) group.
-
δ 3.80 (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ 2.45 (m, 1H): Methine proton of the cyclohexyl group (-CH-N).
-
δ 1.00-2.00 (m, 10H): Methylene protons of the cyclohexyl group.
¹³C NMR (Predicted for free base in CDCl₃):
-
δ 140.0: Quaternary aromatic carbon of the benzyl group.
-
δ 128.5, 128.2, 127.0: Aromatic carbons of the benzyl group.
-
δ 56.0: Methine carbon of the cyclohexyl group (-CH-N).
-
δ 54.0: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ 33.5, 26.0, 25.0: Methylene carbons of the cyclohexyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-3100 | Aromatic C-H | Stretch |
| ~2850-3000 | Aliphatic C-H | Stretch |
| ~2400-2700 | R₃N⁺-H | Stretch (broad) |
| ~1600, 1495, 1450 | Aromatic C=C | Stretch |
| ~1450 | Aliphatic C-H | Bend |
| ~700-750 | Aromatic C-H | Out-of-plane bend |
Mass Spectrometry (MS)
The mass spectrum of N-Benzylcyclohexylamine is available in the Cayman Chemical GC-MS spectral library.[2][5] The fragmentation pattern is characteristic of benzylamines. The electron ionization (EI) mass spectrum would likely show a molecular ion peak for the free base (m/z 189) and characteristic fragment ions.
Predicted Fragmentation:
-
m/z 91: The most prominent peak, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the C-N bond.
-
m/z 189: Molecular ion peak of the free base ([C₁₃H₁₉N]⁺).
-
Other fragments resulting from the loss of alkyl groups from the cyclohexyl ring.
Biological Activity and Signaling Pathways
There is a significant lack of information in the public domain regarding the specific biological activity and associated signaling pathways of this compound. Its primary characterization in the scientific literature is as an analytical reference standard for forensic purposes.[2]
Due to its presence as a cutting agent in illicit substances, it is plausible that this compound may have some pharmacological effects, but detailed studies are required to elucidate any such mechanisms.[1]
Conclusion
This compound is a well-characterized compound from a chemical and analytical perspective. Its synthesis via reductive amination is a standard and efficient method. The available spectroscopic data allows for its unambiguous identification. However, there is a notable absence of research into its biological activity, pharmacology, and toxicology. Its primary relevance to the scientific community currently lies in the field of forensic science as an analytical standard for the identification of cutting agents in illicit drugs. Future research could explore the potential pharmacological properties of this compound and its derivatives to determine if they possess any therapeutic potential or to better understand the risks associated with its presence as an adulterant in street drugs.
References
- 1. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. caymanchem.com [caymanchem.com]
- 6. N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine hydrochloride is a chemical compound classified as an arylcyclohexylamine.[1] While its primary documented use is as an analytical reference standard in forensic chemistry, particularly as a cutting agent found in illicit 3,4-MDMA samples, its structural similarity to other pharmacologically active arylcyclohexylamines suggests potential interactions with biological systems.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its synonyms, chemical properties, and known biological context, to support research and development activities.
Chemical Identity and Synonyms
A clear identification of this compound is crucial for accurate research and communication. The following table summarizes its key identifiers and synonyms.
| Identifier Type | Value |
| Chemical Name | N-cyclohexyl-benzenemethanamine, monohydrochloride |
| CAS Number | 16350-96-2 |
| Molecular Formula | C13H19N • HCl |
| Molecular Weight | 225.8 g/mol |
| Synonyms | N-Benzylcyclohexanamine hydrochloride, N-Benzyl-N-cyclohexylamine hydrochloride, NBCA hydrochloride, Benzylcyclohexylamine hydrochloride, N-Cyclohexylbenzenemethanamine hydrochloride |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Physical Form | Neat solid | [1] |
| Melting Point | 252-253 °C | [2] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol (B129727) | [2] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Activity and Mechanism of Action
N-Benzylcyclohexylamine belongs to the arylcyclohexylamine class of compounds, which are known for their effects on the central nervous system. The primary mechanism of action for arylcyclohexylamines is antagonism of the N-methyl-D-aspartate (NMDA) receptor.
NMDA Receptor Antagonism
While specific studies on this compound's binding affinity and in vivo pharmacology are limited in the public domain, its classification as an arylcyclohexylamine strongly suggests that it acts as an NMDA receptor antagonist. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory.
Antagonism of the NMDA receptor by arylcyclohexylamines typically leads to dissociative, anesthetic, and hallucinogenic effects. This occurs through the blockade of the receptor's ion channel, preventing the influx of Ca2+ ions and subsequent downstream signaling cascades.
Signaling Pathway
The antagonism of the NMDA receptor by compounds like this compound is expected to modulate several downstream signaling pathways. A simplified representation of this mechanism is provided below.
Caption: Simplified signaling pathway of NMDA receptor antagonism.
Experimental Protocols
Synthesis of this compound
The following protocol describes a potential method for the synthesis of this compound based on reductive amination, a common method for synthesizing secondary amines.
Materials:
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
1,2-Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and benzylamine (1.0 eq) in 1,2-dichloroethane.
-
Reductive Amination: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylcyclohexylamine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether and cool in an ice bath.
-
Precipitation: Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
Sample Preparation:
-
Dissolve a known amount of the sample in methanol or another suitable solvent. For the hydrochloride salt, derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve chromatographic performance by increasing volatility.
Expected Fragmentation: The mass spectrum of the free base is expected to show a molecular ion peak and characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom.
Conclusion
This compound is an arylcyclohexylamine with a presumed mechanism of action as an NMDA receptor antagonist. While its primary application to date has been in forensic analysis, its chemical structure warrants further investigation into its pharmacological and toxicological properties. The information and protocols provided in this guide are intended to serve as a foundation for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development to further explore the potential of this and related compounds.
Disclaimer: this compound is intended for research and forensic applications only. It is not for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.
References
N-Benzylcyclohexylamine hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for this compound, a compound utilized in various research and forensic applications. Due to its classification as an arylcyclohexylamine and its identification as a cutting agent in illicit substances, a thorough understanding of its properties and associated hazards is imperative for safe laboratory practice.[1][2]
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. This data is crucial for appropriate storage, handling, and emergency response planning.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16350-96-2 | [1] |
| Molecular Formula | C13H20ClN | [2] |
| Molecular Weight | 225.76 g/mol | [3] |
| Appearance | Neat solid | [1] |
| Melting Point | 252-253 °C | [2][4] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol. | [4] |
| Storage Temperature | -20°C | [5] |
| Stability | ≥ 4 years when stored properly. | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Aggregated data from multiple Safety Data Sheets.
Safety and Handling Procedures
Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
Engineering Controls
Engineering controls are the most effective means of minimizing exposure.
-
Ventilation: Always handle this compound in a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is -20°C.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill. Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to clean up the spill.
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
-
Dispose of the waste in accordance with local, state, and federal regulations.
Toxicological Information and Experimental Protocols
A comprehensive review of publicly available literature and safety data sheets indicates that the toxicological properties of this compound have not been thoroughly investigated. There is a notable absence of detailed experimental studies, including LD50 values, metabolic pathways, and mechanisms of toxicity. This lack of data underscores the importance of handling this compound with extreme caution and treating it as a substance with significant unknown hazards.
It is imperative for researchers to understand that the absence of comprehensive toxicological data does not imply that the substance is safe. All handling and experimental procedures should be designed with a high degree of caution, assuming a significant potential for toxicity.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [chemicalbook.com]
- 3. Benzenemethanamine, N-cyclohexyl-, hydrochloride | C13H20ClN | CID 204462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-benzylcyclohexanamine.hydrochloride CAS#: 16350-96-2 [m.chemicalbook.com]
- 5. N-Benzylcyclohexylamine (hydrochloride) 40410 from Cayman Chemical | Labcompare.com [labcompare.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Biological Activity of the N-Benzylcyclohexylamine Scaffold
Disclaimer: Direct pharmacological and biological data for N-Benzylcyclohexylamine hydrochloride is scarce in peer-reviewed literature. The compound is primarily documented as an analytical reference standard and has been identified as a cutting agent in forensic analyses. This guide, therefore, explores the biological activities of structurally related derivatives to provide a comprehensive overview of the potential pharmacological relevance of the N-benzylcyclohexylamine core structure for researchers, scientists, and drug development professionals.
Introduction to the N-Benzylcyclohexylamine Core
The N-Benzylcyclohexylamine structure combines a benzyl (B1604629) group and a cyclohexyl ring attached to a central nitrogen atom. This arrangement incorporates key pharmacophoric elements: the lipophilic, non-planar cyclohexyl ring and the aromatic benzyl group. While this compound itself is not extensively studied for biological activity, its derivatives have been synthesized and evaluated for a range of therapeutic applications. This document synthesizes findings from these related compounds to illuminate the potential of this chemical scaffold.
Potential Therapeutic Applications and Biological Activities of Derivatives
Research into derivatives of N-Benzylcyclohexylamine and related structures has revealed significant potential in several therapeutic areas, including anticonvulsant and antibacterial applications, as well as interactions with key central nervous system (CNS) receptors.
Anticonvulsant Activity
Studies have shown that N-benzyl-2-acetamidoacetamide derivatives, which share the N-benzyl structural motif, are potent anticonvulsants. These compounds have demonstrated significant efficacy in preclinical models of epilepsy.
Quantitative Data: Anticonvulsant Activity of N-Benzylacetamide Derivatives
| Compound | Test Model | Administration | ED₅₀ (mg/kg) | Reference Compound (ED₅₀) |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock (MES) - Mice | i.p. | 8.3 | Phenytoin (6.5 mg/kg) |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock (MES) - Rats | p.o. | 3.9 | Phenytoin (23 mg/kg) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Maximal Electroshock (MES) - Mice | i.p. | 4.5 | - |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Maximal Electroshock (MES) - Mice | i.p. | >100 | - |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock (MES) - Mice | i.p. | 17.3 | Phenytoin (6.5 mg/kg) |
| N-benzyl-2,3-dimethoxypropionamide | Maximal Electroshock (MES) - Mice | i.p. | 30 | Phenobarbital (22 mg/kg) |
Data sourced from studies on N-benzylacetamide derivatives.[1][2]
Experimental Protocol: Maximal Electroshock (MES)-Induced Seizure Test
The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.
-
Animal Model: Male mice or rats are typically used.
-
Compound Administration: The test compound is administered via a specific route (e.g., intraperitoneally, i.p., or orally, p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.
-
Induction of Seizure: After a predetermined time to allow for drug absorption, a maximal seizure is induced by applying a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds) through corneal or auricular electrodes.
-
Endpoint Measurement: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered evidence of anticonvulsant activity.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (Effective Dose, ED₅₀) is calculated using statistical methods like probit analysis.[1][2]
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for MES anticonvulsant activity testing.
Antibacterial Activity
Derivatives incorporating both benzylamine (B48309) and cyclohexylamine (B46788) moieties have been synthesized and evaluated for their ability to inhibit bacterial growth. Specifically, substituted benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[3]
Quantitative Data: Antibacterial Activity of N-Benzylcyclohexylamine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| 6l | Pseudomonas aeruginosa | 0.002-0.016 |
| 6l | Staphylococcus epidermidis | 0.002-0.016 |
| 6m | (Four bacterial strains) | 0.002-0.016 |
Data represents the range of Minimum Inhibitory Concentration (MIC) values for the most potent compounds in the series against various strains.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., P. aeruginosa, S. epidermidis) is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Endpoint Measurement: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for antibacterial MIC determination.
CNS Receptor Interactions of Related Scaffolds
The arylcyclohexylamine class, to which N-Benzylcyclohexylamine belongs, is well-known for its interaction with various CNS receptors.[4] While specific data for the title compound is absent, related structures show affinity for histamine (B1213489), dopamine (B1211576), serotonin, and sigma receptors.
Quantitative Data: Receptor Binding Affinities of Related Compounds
| Compound Class / Specific Derivative | Receptor Target | Assay Type | Affinity Metric (Value) |
| Cyclohexylamine-based series (e.g., 10t) | Histamine H₃ Receptor | Radioligand Binding | Subnanomolar Ki |
| N-benzyltryptamine derivatives | 5-HT₂A / 5-HT₂C Receptors | Radioligand Displacement | Ki in the 10-100 nM range (5-HT₂A) |
| N,N-dibutyl-1-(2-benzo[b]thienyl)cyclohexylamine | Dopamine Transporter | [³H]BTCP Binding | IC₅₀ = 0.3 nM |
| (-)-cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine ((-)-44) | Sigma (σ₁) Receptor | Radioligand Binding | Ki = 1.3 nM |
Data sourced from studies on various N-substituted cyclohexylamine and benzylamine derivatives.[5][6][7][8]
Experimental Protocol: Radioligand Binding Assay
This technique is used to quantify the affinity of a test compound for a specific receptor.
-
Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., HEK-293 cells stably expressing the human H₃ receptor).[9]
-
Assay Setup: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [³H]Nα-methylhistamine for H₃R) that specifically binds to the target receptor.
-
Competition: Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of radioligand bound to the receptor.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This competition curve is used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Logical Diagram: Potential CNS Receptor Targets
Caption: Potential CNS targets for N-Benzylcyclohexylamine derivatives.
Conclusion
While this compound itself remains biologically uncharacterized, the extensive research into its structural analogues provides a strong rationale for its investigation as a chemical scaffold. Derivatives have demonstrated potent and varied biological activities, including anticonvulsant effects in animal models, broad-spectrum antibacterial action, and high-affinity interactions with multiple CNS receptors critical to neurotransmission. The data compiled in this guide suggest that the N-benzylcyclohexylamine core is a versatile and promising starting point for the design and development of novel therapeutic agents targeting a spectrum of diseases. Further investigation is warranted to synthesize and screen a focused library of N-Benzylcyclohexylamine derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this chemical class.
References
- 1. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Novel and highly potent histamine H3 receptor ligands. Part 2: exploring the cyclohexylamine-based series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Benzylcyclohexylamine Hydrochloride via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine and its hydrochloride salt are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. The reductive amination of cyclohexanone (B45756) with benzylamine (B48309) is a common and efficient method for the synthesis of this secondary amine. This document provides detailed application notes and experimental protocols for the synthesis of N-Benzylcyclohexylamine hydrochloride, summarizing various methodologies and providing clear, step-by-step instructions for laboratory execution.
Reaction Overview
The synthesis proceeds in two main stages: the formation of an imine intermediate from the condensation of cyclohexanone and benzylamine, followed by the in-situ reduction of the imine to the desired N-Benzylcyclohexylamine. The amine is then converted to its hydrochloride salt for improved stability and handling.
Reaction Scheme:
Caption: Mechanism of Reductive Amination.
Caption: Experimental Workflow for Synthesis.
Application Notes and Protocols for the Analysis of N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, such as 3,4-MDMA, making its accurate identification and quantification crucial in forensic and research applications.[1] This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Chemical Name | N-cyclohexyl-benzenemethanamine, monohydrochloride | [1][2] |
| Synonyms | N-Benzylcyclohexanamine, N-Benzyl-N-cyclohexylamine, NBCA | [1] |
| CAS Number | 16350-96-2 | [1] |
| Molecular Formula | C₁₃H₁₉N • HCl | [1] |
| Formula Weight | 225.8 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Formulation | A neat solid | [1] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Analytical Methods
A variety of analytical methods can be employed for the characterization and quantification of this compound. The primary techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the definitive identification of N-Benzylcyclohexylamine due to its high sensitivity and the detailed structural information provided by mass spectrometry.[3][4] It is particularly useful in forensic analysis for identifying the compound in complex matrices.[1]
This proposed protocol is based on established methodologies for structurally similar aromatic amines and benzylamine (B48309) derivatives.[3]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-1MS or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 2.5 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| MS Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
3. Data Analysis:
-
The mass spectrum of N-Benzylcyclohexylamine is expected to show characteristic fragmentation patterns, including an iminium cation fragment.
-
Identification is confirmed by comparing the retention time and mass spectrum of the sample to a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the quantification and purity assessment of this compound. A stability-indicating HPLC method can be developed to separate the parent compound from its degradation products.[5]
This proposed protocol is based on methods for similar compounds and will require validation for specific applications.[3][5]
1. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a series of calibration standards by serially diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm membrane filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and 0.025 M KH₂PO₄ buffer (pH adjusted to 2.5 with phosphoric acid) in a ratio of 40:60 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve of peak area versus concentration.
-
Purity is determined by calculating the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Spectra for N-benzylhydroxylamine hydrochloride, a related compound, have been recorded in DMSO-d₆.[6][7] For this compound, similar conditions can be used.
| Nucleus | Solvent | Expected Chemical Shifts (ppm) |
| ¹H NMR | DMSO-d₆ | Aromatic protons (benzyl group), aliphatic protons (cyclohexyl group), and the benzylic CH₂ protons. |
| ¹³C NMR | DMSO-d₆ | Aromatic and aliphatic carbons. |
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans for ¹H and 1024 scans for ¹³C).[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
1. Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[6]
2. FTIR Data Acquisition:
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
A background spectrum should be collected and automatically subtracted.
| Vibrational Mode | General Characteristic Frequency Range (cm⁻¹) |
| N-H Stretch (Secondary Amine Salt) | 2700-2250 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (CH₂) | 3000-2850 |
| C=C Stretch (Aromatic Ring) | 1600-1450 |
| C-N Stretch | 1250-1020 |
Conclusion
The analytical methods described provide a comprehensive framework for the identification, quantification, and purity assessment of this compound. The choice of method will depend on the specific analytical requirements, with GC-MS being ideal for definitive identification and HPLC for routine quantification. NMR and IR spectroscopy are invaluable for structural confirmation. It is essential to validate these methods for the specific matrix and intended application to ensure accurate and reliable results.
References
Application Note: NMR Spectroscopic Analysis of N-Benzylcyclohexylamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of N-Benzylcyclohexylamine hydrochloride. It includes protocols for sample preparation, predicted ¹H and ¹³C NMR spectral data, and a discussion on spectral interpretation. This application note is intended to assist researchers in the structural characterization and purity assessment of this compound.
Introduction
This compound is a secondary amine salt. The structural elucidation and confirmation of such compounds are crucial in various fields, including pharmaceutical development and forensic chemistry, where it has been identified as a cutting agent in illicit drug samples.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected NMR characteristics of this compound and provides a standardized protocol for its analysis.
Chemical Structure and Predicted NMR Data
The chemical structure of this compound combines a benzyl (B1604629) group and a cyclohexyl group attached to a nitrogen atom, which is protonated in the hydrochloride salt form.
Caption: Chemical Structure of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts (benzylamine and cyclohexylamine) and general principles of NMR spectroscopy, where protonation of the amine is expected to cause a downfield shift of adjacent protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Phenyl (5H) | Multiplet | 7.30 - 7.50 |
| Benzylic (2H) | Singlet | ~4.10 |
| Cyclohexyl-CH (1H) | Multiplet | ~3.00 |
| Cyclohexyl-CH₂ (10H) | Multiplets | 1.10 - 2.10 |
| N-H₂⁺ | Broad Singlet | Variable (exchangeable) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | ~138 |
| Phenyl CH (ortho, meta, para) | 127 - 130 |
| Benzylic CH₂ | ~52 |
| Cyclohexyl CH | ~58 |
| Cyclohexyl CH₂ | 24 - 32 |
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[2]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) are common choices. Ensure the sample is fully soluble in the chosen solvent.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2] Gentle vortexing or warming may aid dissolution.
-
Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Experimental Workflow for NMR Analysis.
NMR Data Acquisition
The following are general parameters for data acquisition on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 200-240 ppm.
-
Spectral Interpretation
The interpretation of the NMR spectra involves assigning the observed signals to the corresponding nuclei in the molecule.
Caption: Logical Flow of NMR Spectral Interpretation.
-
Chemical Shifts: The positions of the signals along the x-axis (in ppm) provide information about the electronic environment of the nuclei. The aromatic protons of the benzyl group are expected in the aromatic region (7.3-7.5 ppm). The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.
-
Integration: The area under each proton signal is proportional to the number of protons giving rise to that signal. This is used to determine the relative ratios of different types of protons in the molecule.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is due to the influence of neighboring protons. This provides information about the connectivity of the atoms. For instance, the benzylic protons are expected to be a singlet as there are no adjacent protons. The cyclohexyl protons will show complex splitting patterns due to their various couplings.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful interpretation of the chemical shifts, integrations, and multiplicities, researchers can confidently confirm the structure and assess the purity of their samples. The data and methodologies presented in this application note serve as a valuable resource for scientists and professionals working with this and related compounds.
References
Application Notes and Protocols for N-Benzylcyclohexylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine hydrochloride is an analytical reference standard categorized as an arylcyclohexylamine.[1][2] Its primary application is in the field of forensic and research chemistry. Notably, it has been identified as a cutting agent in illicit drug samples, particularly in 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy.[2][3] As a reference standard, it is crucial for the accurate identification and quantification of N-Benzylcyclohexylamine in seized drug materials, helping to profile illicit drug sources and manufacturing routes. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for its proper handling, storage, and use in analytical methodologies.
| Property | Value |
| Formal Name | N-cyclohexyl-benzenemethanamine, monohydrochloride |
| Synonyms | N-Benzylcyclohexanamine, N-Benzyl-N-cyclohexylamine, NBCA |
| CAS Number | 16350-96-2 |
| Molecular Formula | C₁₃H₁₉N • HCl |
| Formula Weight | 225.8 g/mol |
| Purity | ≥98% |
| Formulation | A neat solid |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol |
| Storage | -20°C |
| Stability | ≥ 4 years |
Data sourced from Cayman Chemical product information.[1][2]
Analytical Applications
This compound is primarily used as a certified reference material for the qualitative and quantitative analysis of adulterated illicit substances. Its presence as a cutting agent in MDMA samples makes it a compound of interest in forensic toxicology and drug chemistry.
Forensic Analysis of Illicit Drugs
The identification of cutting agents like N-Benzylcyclohexylamine in seized drug samples can provide valuable intelligence for law enforcement agencies. It can help in linking different drug batches, identifying distribution networks, and understanding the drug manufacturing and trafficking landscape.
Experimental Protocols
The following sections detail the recommended experimental protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is a gold standard for the analysis of illicit drugs and their adulterants.[4]
Objective: To establish a GC-MS method for the qualitative and quantitative analysis of N-Benzylcyclohexylamine in a sample matrix.
Materials and Reagents:
-
This compound analytical reference standard
-
Methanol (HPLC grade)
-
Internal Standard (e.g., N-ethyl-N-cyclohexylbenzylamine, if available)
-
GC-MS system with a mass selective detector
-
GC column (e.g., DB-1MS or equivalent)
-
Helium (carrier gas)
-
Autosampler vials with inserts
Sample Preparation Workflow:
Caption: Workflow for GC-MS sample and standard preparation.
GC-MS Parameters:
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| GC Column | DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Expected Results:
The retention time for N-Benzylcyclohexylamine will vary depending on the specific GC conditions but can be expected in the mid-to-late region of the chromatogram under the specified conditions. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.
Mass Spectrum Data (Predicted):
| m/z | Relative Abundance (%) | Putative Fragment |
| 189 | 5 | [M]⁺ |
| 106 | 100 | [C₇H₈N]⁺ |
| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | 40 | [C₆H₁₁]⁺ |
| 55 | 30 | [C₄H₇]⁺ |
Note: This is a predicted fragmentation pattern. The actual mass spectrum should be confirmed using an analytical reference standard.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds. A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.
Objective: To develop and validate an HPLC method for the quantification of N-Benzylcyclohexylamine in a sample matrix.
Materials and Reagents:
-
This compound analytical reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of N-Benzylcyclohexylamine.
HPLC Parameters:
The following table provides a starting point for HPLC method development.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation Parameters:
For use in a regulated environment, the HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥ 0.999 is typically expected.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Typically assessed by spike/recovery experiments with expected recoveries between 98.0% and 102.0%.
-
Precision: The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Expected Results:
Under the proposed HPLC conditions, N-Benzylcyclohexylamine should be well-retained and produce a sharp, symmetrical peak. The retention time will be dependent on the exact gradient profile and column chemistry. A calibration curve of peak area versus concentration should be linear over the specified range.
Data Presentation
Representative GC-MS Data
| Compound | Retention Time (min) | Key m/z ions |
| N-Benzylcyclohexylamine | ~8.5 | 189, 106, 91, 83, 55 |
Representative HPLC Data
| Compound | Retention Time (min) |
| N-Benzylcyclohexylamine | ~6.2 |
Note: The retention times provided are illustrative and will vary with the specific analytical system and conditions.
Conclusion
This compound is a critical analytical reference standard for forensic laboratories involved in the analysis of illicit drugs. The GC-MS and HPLC protocols outlined in this document provide a robust framework for the reliable identification and quantification of this compound. Adherence to these methodologies and proper method validation will ensure the generation of high-quality, defensible analytical data.
References
Applications in Forensic Chemistry and Toxicology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key analytical techniques in forensic chemistry and toxicology. It is designed to serve as a practical guide for the identification and quantification of various substances, including illicit drugs, toxins, and heavy metals, in biological and non-biological matrices. The protocols outlined herein are based on established methodologies and are intended to ensure accuracy and reliability in forensic investigations and toxicological assessments.
Section 1: Analysis of Opioids in Hair by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
Hair analysis is a valuable tool in forensic toxicology for the retrospective monitoring of drug exposure due to its large detection window.[1] This application note describes a sensitive and specific method for the simultaneous determination and quantification of classic, prescription, and synthetic opioids in hair samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] The method is suitable for use in cases of suspected drug abuse, monitoring of abstinence, and post-mortem investigations.
Quantitative Data Summary:
| Analyte Class | Linearity Range (pg/mg) | Imprecision (%) | Accuracy/Bias (%) | Reference |
| Fentanyl and Synthetic Opioids | 1 - 500 | < 17.5 | -12.0 to 13.6 | [2][3] |
| Prescription and Classic Opioids | 10 - 500 | < 17.5 | -13.6 to 12.0 | [2][3] |
Experimental Protocol:
1. Sample Preparation:
- Decontaminate and pulverize 25 mg of hair sample using a bead mill.[2][3]
- Incubate the hair powder in a buffer solution overnight.[2][3]
- Perform a mixed-mode cation exchange solid-phase extraction (SPE).[2]
2. LC-MS/MS Analysis:
- Chromatographic Separation:
- Use a reversed-phase chromatographic column.[2]
- Mobile Phase A: 0.01% formic acid + 2.5 mM ammonium (B1175870) formate (B1220265) in UHP water.[2][3]
- Mobile Phase B: Acetonitrile.[2][3]
- Flow Rate: 0.3 mL/min.[2][3]
- Column Oven Temperature: 50°C.[2][3]
- Gradient: 5% to 20% B (0-3 min), 20% to 28% B (3-14 min), 28% to 95% B (14-24 min), hold at 95% B (24-26 min), 95% to 5% B (26-27 min), re-equilibration for 5 min.[2][3]
- Total Run Time: 32 minutes.[2][3]
- Mass Spectrometry Detection:
- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[2][3]
- Monitor two multiple-reaction monitoring (MRM) transitions for each analyte.[2]
3. Data Analysis:
- Quantify the analytes using a calibration curve generated from standards of known concentrations.
- The method should be validated according to guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[2]
Experimental Workflow:
Caption: Workflow for Opioid Analysis in Hair by LC-MS/MS.
Section 2: Screening for Drugs of Abuse in Urine by ELISA
Application Note:
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening technique in forensic toxicology for the presumptive identification of drugs of abuse in biological samples like urine.[4][5] It is a rapid and cost-effective method suitable for high-throughput screening in workplace drug testing, clinical settings, and forensic investigations.[6][7] Positive results from ELISA screening should be confirmed by a more specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.[7][8]
Quantitative Data Summary (Cut-off Concentrations):
| Drug Class | Urine Cut-off (µg/L) | Reference |
| Synthetic Cannabinoids (JWH-018 N-(5-hydroxypentyl) metabolite) | 5 | [6] |
| General Drugs of Abuse | Varies by kit and analyte | [4] |
Experimental Protocol:
1. Principle:
- The assay is a competitive, solid-phase, heterogeneous enzyme immunoassay.[4]
- Free drug in the sample competes with enzyme-conjugated drug for binding to antibodies immobilized on a microtiter plate.[4]
- The amount of color produced by the enzyme-substrate reaction is inversely proportional to the amount of drug in the sample.[4]
2. Sample Preparation:
- Urine specimens are typically diluted with a diluent provided in the ELISA kit.[4] Dilution factors can range from 1:5 to 1:60 depending on the specific assay.[4]
3. ELISA Procedure:
- Add calibrators, controls, and diluted urine samples to the antibody-coated microtiter plate wells.
- Add the enzyme-conjugated drug to each well.
- Incubate the plate for a specified time to allow for competitive binding.
- Wash the plate to remove unbound materials.[4]
- Add a substrate solution to the wells, which produces a colored product in the presence of the bound enzyme.[4]
- Stop the reaction using a stopping reagent.[4]
4. Data Analysis:
- Measure the optical density (OD) at 450 nm using a spectrophotometer.[4]
- A sample is considered presumptively positive if its OD is equal to or less than the mean OD of the cut-off calibrator.[4]
Logical Relationship Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. nyc.gov [nyc.gov]
- 5. Elisa | Abbott Toxicology [toxicology.abbott]
- 6. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leppardlaw.com [leppardlaw.com]
- 8. fiveable.me [fiveable.me]
The Versatility of N-Benzylhydroxylamine as a C1N1 Synthon: Applications and Protocols for Modern Organic Synthesis
For Immediate Release
N-Benzylhydroxylamine and its hydrochloride salt are emerging as powerful and versatile C1N1 synthons in organic synthesis, enabling the construction of complex nitrogen-containing heterocycles and serving as a key building block in the development of novel therapeutics. This application note provides researchers, scientists, and drug development professionals with a detailed overview of its applications, complete with experimental protocols and quantitative data to facilitate its adoption in the laboratory.
Core Applications
N-Benzylhydroxylamine's utility stems from its unique reactivity, allowing it to participate in a variety of transformative reactions. Key applications include:
-
[2+2+1] Cyclization for Imidazole Synthesis: In a novel approach, N-benzylhydroxylamine hydrochloride acts as a "C1N1 synthon" for the construction of 1,2,5-trisubstituted imidazoles. This reaction proceeds through the in-situ generation of an acyl ketonitrone intermediate, which then undergoes a cyclization cascade.[1]
-
1,3-Dipolar Cycloaddition for Isoxazoline (B3343090) Synthesis: N-Benzylhydroxylamine is a common precursor for the formation of N-benzyl nitrones. These nitrones are stable 1,3-dipoles that readily undergo cycloaddition reactions with alkenes to afford isoxazolines, a scaffold present in many biologically active molecules.[2]
-
Intermediate in Drug Synthesis: The protected hydroxylamine (B1172632) functionality is crucial in the synthesis of various pharmaceuticals. A prominent example is its use in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA), which are important in cancer therapy.[3]
Data Presentation
Table 1: Synthesis of 1,2,5-Trisubstituted Imidazoles via [2+2+1] Cyclization[4]
| Entry | Acetophenone (B1666503) (1a) (mmol) | N-Benzylhydroxylamine HCl (2a) (mmol) | p-Toluidine (B81030) (3a) (mmol) | Iodine (mmol) | Solvent | Temp (°C) | Yield (%) |
| 1 | 0.5 | 1.0 | 1.0 | 0.8 | DMSO | 60 | 85 |
Table 2: Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride[2]
| Parameter | Value |
| Benzyl (B1604629) Chloride Solution Conc. | 0.5 mol/L in Methanol |
| Hydroxylamine Solution Conc. | 2.0 mol/L in Methanol/Water |
| Feed Flow Rate | 5.0 mL/min |
| Reaction Temperature | 60 °C |
| System Pressure | 8 bar |
| Residence Time | 7.38 min |
| Overall Yield | 75% |
| Purity after Crystallization | 99.82% |
Experimental Protocols
Protocol 1: Synthesis of 1,2,5-Trisubstituted Imidazoles via [2+2+1] Cyclization[4]
-
Reaction Setup: To a reaction tube equipped with a magnetic stirring bar, add acetophenone (1a) (60.0 mg, 0.5 mmol), N-Benzylhydroxylamine hydrochloride (2a) (160.0 mg, 1.0 mmol), p-toluidine (3a) (107.0 mg, 1.0 mmol), and iodine (203.0 mg, 0.8 mmol) at room temperature.
-
Solvent Addition: Add DMSO (3 mL) to the reaction tube.
-
Reaction Conditions: Stir the resulting mixture at 60 °C for 8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench the mixture with a saturated Na2S2O3 solution (50 mL).
-
Extraction: Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Benzyl Nitrone Formation and 1,3-Dipolar Cycloaddition
Part A: N-Benzyl Nitrone Formation
-
Reaction Setup: In a round-bottomed flask, dissolve N-benzylhydroxylamine (1.0 equiv.) and an aldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) or toluene.
-
Drying Agent: Add a drying agent, for example anhydrous magnesium sulfate, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude nitrone, which can often be used in the next step without further purification.
Part B: 1,3-Dipolar Cycloaddition
-
Reaction Setup: Dissolve the crude nitrone from Part A (1.0 equiv.) and an alkene (1.2 equiv.) in a suitable solvent (e.g., toluene, chloroform).
-
Reaction Conditions: The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC until the nitrone is consumed.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired isoxazoline product.
Protocol 3: Synthesis of an O-Benzyl Protected Hydroxamic Acid (Intermediate for HDAC Inhibitors)[3]
-
Reaction Setup: To a solution of a carboxylic acid (e.g., a suberanilic acid derivative) (1.0 equiv.) in a suitable solvent like DMF or THF, add a coupling agent such as TBTU (1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (2.0 equiv.).
-
Hydroxylamine Addition: Add O-benzylhydroxylamine (1.5 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the O-benzyl protected hydroxamic acid.
-
Deprotection (if required): The benzyl protecting group can be removed by hydrogenolysis (e.g., H2, Pd/C) to yield the final hydroxamic acid.
Visualizations
Caption: Logical workflow for the [2+2+1] cyclization.
Caption: Pathway for isoxazoline synthesis.
Caption: Role in HDAC inhibitor synthesis.
Caption: Experimental workflow for continuous synthesis.
References
- 1. N-Benzylhydroxylamine as a novel synthetic block in “C1N1” embedding reaction via α-C(sp3)–H activation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzylhydroxylamine hydrochloride is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the antiplatelet agent Ticagrelor.[1][2] Traditional batch synthesis methods are often hampered by significant safety risks, particularly the explosive potential of hydroxylamine (B1172632) at elevated temperatures, and high production costs.[1][3] This document details a continuous flow synthesis process that offers a safer, more efficient, and cost-effective alternative for the production of N-benzylhydroxylamine hydrochloride. The described protocol achieves a high yield under mild conditions, making it suitable for large-scale industrial applications.[1][3]
Introduction
The synthesis of N-benzylhydroxylamine hydrochloride is a critical step in various organic synthesis pathways. It is utilized in the generation of N-benzyl nitrones for the construction of isoxazoline (B3343090) frameworks and serves as a key precursor for aminocyclopentanol, an intermediate in the production of Ticagrelor.[1][2] Historically, laboratory-scale synthesis has been achieved through methods such as the reduction of benzaldehyde (B42025) oxime or the hydrolysis of N-benzyl-N-benzylideneamine oxide.[1] However, these routes often involve costly reagents like sodium cyanoborohydride or present safety hazards.[1] An industrially favored route involves the substitution reaction of benzyl (B1604629) chloride with hydroxylamine hydrochloride.[1] This method, when performed in traditional batch reactors, requires high temperatures and an excess of base, which can lead to the decomposition of hydroxylamine and potential explosion risks.[1]
Continuous flow chemistry mitigates these risks by utilizing microreactors with small volumes and precise temperature control, thereby enhancing reaction efficiency and safety.[2][3] The following protocol is based on an optimized continuous flow process that significantly improves upon previous methods by reducing the required amount of hydroxylamine hydrochloride and operating at milder temperatures.[1]
Experimental Protocols
Reagent Preparation
-
Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol.[2]
-
Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide (B78521) in methanol. While stirring, add hydroxylamine hydrochloride. Continue stirring at a temperature of 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to yield a 2.0 mol/L hydroxylamine solution in methanol.[2]
Continuous Flow Reactor Setup
-
Assemble a continuous flow reactor system comprising two independent pumps, a preheating module, and a minimum of nine subsequent reaction modules connected in series.[2]
-
Install a back-pressure regulator at the outlet of the system.[2]
-
Set the temperature of all reaction modules to 60 °C.[2]
-
Set the back-pressure regulator to maintain a system pressure of 8 bar.[2]
Reaction Execution
-
Using Pump 1, inject Material A (benzyl chloride solution) into the system at a flow rate of 5.0 mL/min. This solution will first pass through the preheating module.[2]
-
Using Pump 2, inject Material B (hydroxylamine solution) into the system at a flow rate of 5.0 mL/min.[2]
-
The two solutions will mix at a T-junction before entering the series of reaction modules.[2]
-
Allow the reaction mixture to flow through the nine reaction modules, resulting in a total residence time of approximately 7.38 minutes.[2]
-
Collect the output from the reactor.[2]
Product Isolation and Purification
-
The collected crude product can be purified via recrystallization from ethyl acetate. This step is effective in removing dibenzyl-substituted impurities.[3]
-
After recrystallization, highly pure N-benzylhydroxylamine hydrochloride is obtained.[3]
Optional: Recycling of Hydroxylamine Hydrochloride
-
To the aqueous phase obtained after the extraction of N-benzylhydroxylamine hydrochloride, add purified water.[1]
-
Mix this aqueous solution with methanol, followed by the addition of more hydroxylamine hydrochloride.[1]
-
After dissolution, add sodium hydroxide while maintaining a temperature of 10–20 °C.[1]
-
Filter the resulting sodium chloride to obtain a recycled hydroxylamine solution that can be used in subsequent runs.[1]
Data Presentation
The following tables summarize the optimized reaction parameters and outcomes for the continuous synthesis of N-benzylhydroxylamine hydrochloride.
| Parameter | Value | Reference |
| Benzyl Chloride Concentration (Material A) | 0.5 mol/L | [2] |
| Hydroxylamine Concentration (Material B) | 2.0 mol/L | [2] |
| Flow Rate (Material A & B) | 5.0 mL/min (each) | [2] |
| Reaction Temperature | 60 °C | [2] |
| System Pressure | 8 bar | [2] |
| Residence Time | 7.38 min | [2] |
| Overall Yield | 75% | [1][2] |
| Final Purity (after recrystallization) | 99.82% | [3] |
Table 1: Optimized Parameters for Continuous Synthesis
| Impurity | Level in Crude Product | Level After Recrystallization | Reference |
| Dibenzyl-substituted Impurity | 17.21% | 0.15% | [3] |
Table 2: Impurity Profile Before and After Purification
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the continuous synthesis process, from reagent preparation to product collection.
References
Application Note: Recrystallization of N-benzylhydroxylamine hydrochloride for Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-benzylhydroxylamine hydrochloride is a vital intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its purity is crucial for the success of subsequent reactions. Recrystallization is a standard and effective technique for the purification of this compound from crude reaction mixtures. This document provides detailed protocols for the recrystallization of N-benzylhydroxylamine hydrochloride using different solvent systems, enabling researchers to obtain a high-purity product.
The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Data Summary
The selection of an appropriate solvent system is critical for effective purification. The following table summarizes quantitative data from various reported recrystallization procedures for N-benzylhydroxylamine hydrochloride.
| Solvent System | Crude Product (g) | Solvent Volume (mL) | Temperature Profile | Yield (%) | Purity | Reference |
| Methanol (B129727) (MeOH) / Diethyl Ether (Et₂O) | 62 | MeOH: 120, Et₂O: 350 | Dissolve in hot MeOH, precipitate with Et₂O | 72 | Elemental analysis confirmed | [3] |
| Ethyl Acetate (B1210297) | 68 | 540 (1g / 8mL ratio) | Reflux at 70°C, then cool to 0°C to -5°C | 89 (separation yield) | 99.82% | [4] |
| Absolute Ethanol | 2.7 | 21 | Heat to 80°C, then cool to -5°C | 75.6 | 99% | [5] |
| Absolute Ethanol | 2.7 | 19 | Heat to 80°C, then cool to 0°C | 73.3 | 98.9% | [5] |
Experimental Protocols
Below are detailed methodologies for the recrystallization of N-benzylhydroxylamine hydrochloride. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed.
Protocol 1: Recrystallization using Methanol and Diethyl Ether
This protocol is effective for purifying crude N-benzylhydroxylamine hydrochloride that may contain various impurities.
Materials:
-
Crude N-benzylhydroxylamine hydrochloride
-
Methanol (MeOH), reagent grade
-
Diethyl ether (Et₂O), reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude N-benzylhydroxylamine hydrochloride (e.g., 62 g) into a suitably sized Erlenmeyer flask.
-
Add a minimal amount of hot methanol (e.g., 120 mL) to the flask to dissolve the crude product completely. Gentle heating may be required.[3]
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add diethyl ether (e.g., 350 mL) to the hot methanolic solution until a precipitate begins to form.[3]
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize the precipitation of the purified product.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to obtain pure N-benzylhydroxylamine hydrochloride.
Protocol 2: Recrystallization using Ethyl Acetate
This method is particularly useful for removing less polar, dibenzyl-substituted impurities.[4]
Materials:
-
Crude N-benzylhydroxylamine hydrochloride
-
Ethyl acetate, reagent grade
-
Activated carbon (optional, for decolorization)
-
Erlenmeyer flask with a reflux condenser
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product (e.g., 68 g) to a round-bottom flask.[4]
-
Add ethyl acetate at a ratio of approximately 8 mL per gram of crude product (e.g., 540 mL).[4]
-
Heat the mixture to reflux (approximately 70°C) with stirring until the solid is completely dissolved.[4]
-
(Optional) If the solution is colored, add a small amount of activated carbon and maintain reflux for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to a temperature between 0°C and -5°C to induce crystallization.[4]
-
Isolate the resulting wet product by vacuum filtration.
-
Dry the purified product in a vacuum oven at 45°C for 8 hours to yield pure N-benzylhydroxylamine hydrochloride.[4]
Visualizations
The following diagram illustrates the general workflow for the purification of N-benzylhydroxylamine hydrochloride via recrystallization.
Caption: General workflow for recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride | MDPI [mdpi.com]
- 5. Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for N-Benzylcyclohexylamine Hydrochloride in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylcyclohexylamine hydrochloride is an analytical reference standard classified as an arylcyclohexylamine. It has been identified as a cutting agent in illicit drug samples, particularly in 3,4-MDMA[1]. Its detection and characterization are therefore of significant interest in forensic chemistry and toxicology. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS), serves as a primary analytical tool for the unambiguous identification and quantification of N-Benzylcyclohexylamine in seized drug materials and related matrices.
These application notes provide a comprehensive overview of the mass spectrometric analysis of N-Benzylcyclohexylamine, including its fragmentation patterns and detailed protocols for its detection.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Formal Name | N-cyclohexyl-benzenemethanamine, monohydrochloride[1] |
| CAS Number | 16350-96-2[1] |
| Molecular Formula | C13H19N • HCl[1] |
| Formula Weight | 225.8 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A neat solid[1] |
| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol[1] |
Mass Spectrometry Analysis
The mass spectrometric analysis of N-Benzylcyclohexylamine typically involves electron ionization (EI) in GC-MS, which provides characteristic fragmentation patterns aiding in its structural elucidation.
Fragmentation Pattern
The electron ionization mass spectrum of N-Benzylcyclohexylamine is characterized by several key fragments. The fragmentation of secondary amines like N-Benzylcyclohexylamine is often dominated by alpha-cleavage adjacent to the nitrogen atom[2][3]. For N-Benzylcyclohexylamine, the most prominent fragmentation pathways are expected to be the cleavage of the C-C bond on the cyclohexyl ring adjacent to the nitrogen and the cleavage of the benzylic C-N bond.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 189 | [C13H19N]+• | Molecular Ion (M+) |
| 91 | [C7H7]+ | Tropylium ion (from cleavage of the C-N bond) |
| 98 | [C6H12N]+ | From cleavage of the benzyl-nitrogen bond |
| 83 | [C6H11]+ | Cyclohexyl cation (from cleavage of the C-N bond) |
This table is based on general fragmentation principles of secondary amines and benzylamines. Actual spectra should be consulted for confirmation.
Experimental Protocols
The following are generalized protocols for the analysis of N-Benzylcyclohexylamine in forensic samples using GC-MS and LC-MS/MS. These should be optimized based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS Analysis of N-Benzylcyclohexylamine in Seized Powders
This protocol is designed for the qualitative identification of N-Benzylcyclohexylamine in solid drug samples.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the homogenized powder sample.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol (B129727) or chloroform[1].
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
If necessary, centrifuge the sample to pellet any insoluble materials.
-
Transfer the supernatant to a GC-MS vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent[4] |
| MS System | Agilent 5977A MSD or equivalent[4] |
| Column | HP-5ms (30m x 0.25mm, 0.25µm) or equivalent[4] |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C for 3 min, ramp at 25°C/min to 250°C, hold for 10.5 min[4] |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Source Temp | 230 °C[5] |
| MS Quad Temp | 150 °C[5] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Mass Range | 40-500 amu[6] |
| Scan Mode | Full Scan |
3. Data Analysis:
-
The obtained mass spectrum of the analyte should be compared with a reference spectrum of N-Benzylcyclohexylamine from a spectral library (e.g., NIST, Wiley).
-
The retention time of the analyte should match that of a certified reference standard analyzed under the same conditions.
Protocol 2: LC-MS/MS Analysis for Quantitative Determination
This protocol provides a framework for the quantitative analysis of N-Benzylcyclohexylamine, which is particularly useful for determining its concentration in a complex mixture.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution in the appropriate matrix (e.g., blank powder extract, synthetic urine).
-
For seized drug samples, dissolve a known weight of the sample in a known volume of solvent (e.g., 1 mg in 10 mL of 50:50 methanol:water).
-
For biological matrices, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences[7].
-
Add an appropriate internal standard to all samples and calibration standards.
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | Shimadzu LC-30AD or equivalent[8] |
| MS System | SCIEX QTRAP 6500+ or equivalent[8] |
| Column | Kinetex 2.6 µm Biphenyl (100 x 2.1 mm) or equivalent[8] |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)[8] |
| Gradient | Time (min) %B: 0.00 (30), 3.00 (50), 5.00 (100), 7.00 (100), 7.10 (10), 9.5 (10)[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 2 µL[8] |
| Column Temperature | 40 °C[8] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp | 450 °C[8] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions:
-
Specific MRM transitions for N-Benzylcyclohexylamine need to be determined by infusing a standard solution into the mass spectrometer. A precursor ion corresponding to the protonated molecule [M+H]+ (m/z 190.2) would be selected, and characteristic product ions would be monitored.
4. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
-
The method should be validated according to relevant guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[9].
Quantitative Data
Specific quantitative data for this compound is not widely available in the literature. However, for related arylcyclohexylamines, typical analytical performance is summarized below. It is expected that a validated method for N-Benzylcyclohexylamine would achieve similar performance.
| Parameter | Typical Value for Arylcyclohexylamines | Reference |
| Limit of Detection (LOD) | 0.4 - 4 ng/mL | [7] |
| Limit of Quantification (LOQ) | 2 - 5 ng/mL | [7] |
Visualizations
Analytical Workflow for Identification of N-Benzylcyclohexylamine
Caption: Workflow for the identification of N-Benzylcyclohexylamine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: N-Benzylcyclohexylamine Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzylcyclohexylamine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the reductive amination of cyclohexanone (B45756) with benzylamine (B48309).
Question: Why is my yield of N-Benzylcyclohexylamine low?
Answer: Low yields in this synthesis can stem from several factors. The primary reasons include:
-
Incomplete Imine Formation: The initial condensation of cyclohexanone and benzylamine to form the N-benzylcyclohexylidenemine intermediate is a crucial equilibrium-driven step. To favor imine formation, it is beneficial to remove the water that is formed. The optimal pH for this step is weakly acidic, typically between 4 and 6.[1] At a lower pH, the benzylamine nucleophile becomes protonated and less reactive.[1]
-
Competitive Reduction of Cyclohexanone: The reducing agent can react with the starting ketone (cyclohexanone) to form cyclohexanol, a common side product. This is more prevalent when using strong reducing agents like sodium borohydride (B1222165) (NaBH₄) without allowing sufficient time for the imine to form.[2] Weaker reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are more selective for the imine or iminium ion, especially under mildly acidic conditions.[1][2]
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. For catalytic hydrogenations, factors like catalyst type, catalyst loading, hydrogen pressure, and temperature are critical for achieving high conversion and selectivity.[3][4]
Question: What are the common side products, and how can I minimize their formation?
Answer: The most common side products in the reductive amination of cyclohexanone and benzylamine are:
-
Cyclohexanol: This results from the direct reduction of unreacted cyclohexanone. To minimize its formation, consider a two-step approach where the imine is pre-formed before adding the reducing agent.[2] Alternatively, use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃ that preferentially reduces the imine.[1][2]
-
Dibenzylamine or Dicyclohexylamine: While less common in this specific reaction, over-alkylation can sometimes occur, leading to the formation of tertiary amines. This can be minimized by using a 1:1 molar ratio of cyclohexanone to benzylamine.
Question: How can I monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] You can track the consumption of the starting materials (cyclohexanone and benzylamine) and the appearance of the N-Benzylcyclohexylamine product. Using a suitable stain, such as potassium permanganate (B83412) or ninhydrin, can help visualize the spots.[1] For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the products and byproducts.
Question: I am having trouble with the final hydrochloride salt formation and purification. What are the best practices?
Answer: Once the reductive amination is complete and the crude N-Benzylcyclohexylamine has been isolated, the hydrochloride salt can be formed and purified. A common procedure involves:
-
Dissolving the crude amine in a suitable organic solvent, such as methanol (B129727) or diethyl ether.
-
Adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether) dropwise with stirring.
-
The this compound will precipitate out of the solution.
-
The precipitate can then be collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/ether.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is the reductive amination of cyclohexanone with benzylamine.[6] This process involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine.[4]
Q2: Which reducing agent is most suitable for this reaction?
A2: The choice of reducing agent depends on the specific reaction conditions and desired selectivity.
-
Sodium borohydride (NaBH₄) is a cost-effective option but can also reduce the starting ketone.[2][7]
-
Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and more selective for the imine, often leading to higher yields of the desired amine.[1][2][7]
-
Catalytic hydrogenation (H₂ with a metal catalyst) , such as with Palladium on carbon (Pd/C) or gold-based catalysts, is also a highly effective and clean method, particularly for larger-scale synthesis.[3][4][8]
Q3: Can I perform this reaction as a one-pot synthesis?
A3: Yes, a one-pot procedure is a highly efficient approach. This typically involves mixing the cyclohexanone, benzylamine, and a suitable reducing agent in a single reactor. A one-pot method that includes the final salt formation has been reported to achieve high yields, reduce waste, and shorten processing time.[9]
Data Presentation
Table 1: Comparison of Catalytic Systems for Reductive Amination of Cyclohexanone with Benzylamine
| Catalyst | Reducing Agent | Temperature (°C) | Pressure (bar) | Solvent | Yield of N-Benzylcyclohexylamine (%) | Reference |
| 4 wt% Au/CeO₂/TiO₂ | H₂ | 100 | 30 | Toluene | 79 | [3][4] |
| 4 wt% Au/TiO₂ | H₂ | 100 | 30 | Toluene | 72 | [3][4] |
| 10% Pd/C | H₂ | 20 | 1 | Methanol | 97 | [8] |
| Carbon-based solid acid | NaBH₄ | Room Temp | N/A | Solvent-free | 90 | [3] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (One-Pot)
This protocol is adapted from a general procedure for the reductive amination of ketones.
Materials:
-
Cyclohexanone
-
Benzylamine
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent) and benzylamine (1.2 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Benzylcyclohexylamine.
-
For hydrochloride salt formation, dissolve the crude amine in methanol and add a solution of HCl in ether until precipitation is complete.
-
Filter the solid and recrystallize from methanol/ether to obtain pure this compound.[9]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. US3536713A - N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. N-benzylcyclohexanamine.hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]
Technical Support Center: Removal of Dibenzyl-Substituted Impurities
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals facing challenges with the removal of dibenzyl-substituted and related benzyl (B1604629) impurities during synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during purification experiments in a practical question-and-answer format.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Catalytic Hydrogenation: Reaction is slow, stalled, or incomplete. | 1. Catalyst deactivation (old or poisoned).2. Insufficient hydrogen source or pressure.3. Poor substrate solubility.4. Inefficient mixing in the three-phase system (solid, liquid, gas). | 1. Use a fresh batch of catalyst (e.g., Pd/C or Pearlman's catalyst, Pd(OH)₂/C). Consider using a combination of Pd/C and Pd(OH)₂/C, which can be more efficient.[1][2]2. For transfer hydrogenation, add more hydrogen donor (e.g., ammonium (B1175870) formate). For hydrogen gas, ensure the balloon is full and the system is properly sealed.[3]3. Use a co-solvent (e.g., THF, EtOAc, AcOH) to improve solubility.[2]4. Ensure vigorous stirring to maintain catalyst suspension and promote gas-liquid transfer.[3][4] |
| Catalytic Hydrogenation: Incomplete debenzylation, resulting in a mono-benzyl intermediate. | The second benzyl group is often more sterically hindered and difficult to remove. | 1. Increase the reaction time.2. Elevate the reaction temperature (e.g., to 50-80 °C).3. Increase the amount of catalyst or hydrogen donor.[3] |
| Acid-Base Extraction: Formation of a persistent emulsion. | Vigorous shaking of the separatory funnel can cause emulsions, especially when solutions have similar densities or contain surfactants. | 1. Gently swirl or invert the separatory funnel instead of shaking vigorously.2. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions.3. Allow the mixture to stand for a longer period.4. Filter the mixture through a pad of Celite®. |
| Recrystallization: The compound "oils out" instead of forming crystals. | 1. The solution is too supersaturated.2. The rate of cooling is too fast.3. The melting point of the compound is lower than the boiling point of the solvent.[5] | 1. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][6]2. Try scratching the inside of the flask with a glass rod to create nucleation sites.3. "Seed" the solution with a small, pure crystal of the desired compound to induce crystallization.[6][7] |
| Recrystallization: Very low recovery of the purified product. | 1. Too much solvent was used initially.2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during a hot filtration step. | 1. Evaporate some of the solvent to concentrate the solution and then cool again.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]3. When washing crystals, use a minimal amount of ice-cold solvent.[8]4. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent, which can be evaporated later.[9] |
| Column Chromatography: Poor separation of the product from a benzyl impurity (e.g., benzyl alcohol). | The polarity of the eluent is either too high or too low, resulting in poor resolution between spots on a TLC plate. | 1. Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).2. For persistent contamination with benzyl alcohol, column chromatography is the most reliable method of removal.[7] |
| Purity Analysis: Unexpected signals in the ¹H NMR spectrum in the aromatic region (δ 7.2-7.4 ppm). | This region commonly contains overlapping signals from the desired product and aromatic impurities like benzyl alcohol or dibenzyl ether.[10] | 1. Carefully integrate the aromatic signals relative to a known, unique proton signal of your product (e.g., benzylic protons around δ 5.1 ppm for a dibenzyl ester) to quantify the impurity.[10]2. Use HPLC for a more accurate quantitative assessment of purity.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing dibenzyl-substituted and related benzyl impurities?
A1: The most common and effective strategies include:
-
Catalytic Hydrogenation: This chemical reaction cleaves the benzyl C-O or C-N bond, converting the impurity into toluene (B28343) and the corresponding deprotected species. It is a premier method for deprotection, valued for its mild conditions and clean conversion.[4]
-
Acid-Base Extraction: This liquid-liquid extraction technique is used to separate acidic or basic impurities from a neutral product (or vice versa) by changing their solubility in aqueous and organic layers.
-
Column Chromatography: A powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) and solubility in a mobile phase.[11]
-
Recrystallization: This technique purifies solid compounds based on differences in solubility between the desired product and impurities in a given solvent at different temperatures.[12][13][14]
Q2: How do I choose the most appropriate purification strategy?
A2: The choice depends on the nature of the impurity and the desired product.
-
If the impurity is a benzyl protecting group that needs to be removed as part of the synthetic sequence, catalytic hydrogenation is the method of choice.
-
To remove acidic (e.g., benzoic acid) or basic (e.g., benzylamine) impurities from a neutral product, acid-base extraction is a highly effective first step.[15]
-
If the impurity has a different polarity from the product (e.g., removing non-polar dibenzyl ether from a polar product), column chromatography is often the most reliable method.[7]
-
For purifying a solid product from a small amount of soluble impurity, recrystallization is a powerful and scalable technique.[16]
Q3: What are the key safety concerns when performing catalytic hydrogenation?
A3: The primary hazard is the pyrophoric nature of the palladium on carbon (Pd/C) catalyst, especially when dry and exposed to air.[4] Always handle the catalyst in an inert atmosphere or as a solvent slurry. After the reaction, the catalyst should be filtered carefully and never allowed to dry on the filter paper in the open air. Quench the catalyst on the filter pad with water before disposal.[4] Additionally, hydrogen gas is highly flammable and requires proper handling. Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate (B1220265), is a convenient alternative that avoids flammable hydrogen gas.[4]
Q4: What analytical techniques are recommended for assessing purity after removing impurities?
A4: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick and useful tool for monitoring the progress of a reaction and the effectiveness of purification steps.[7]
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for determining the purity of a compound and quantifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the product and identifying impurities that have distinct proton or carbon signals.[7][10]
Quantitative Data Summary
The efficiency of impurity removal can be significantly affected by the chosen method and conditions.
Table 1: Comparison of Catalyst Performance in Debenzylation Reactions
This data illustrates how a combination of catalysts can improve reaction efficiency for O- and N-debenzylation compared to using a single catalyst.
| Substrate Type | Catalyst | Reaction Time (h) |
| Benzyl Ether | 10% Pd/C | ~6 |
| Benzyl Ether | 20% Pd(OH)₂/C | ~6 |
| Benzyl Ether | 10% Pd/C + 20% Pd(OH)₂/C (1:1) | ~3 |
| Benzyl Amine | 10% Pd/C | ~4 |
| Benzyl Amine | 20% Pd(OH)₂/C | ~4 |
| Benzyl Amine | 10% Pd/C + 20% Pd(OH)₂/C (1:1) | ~2 |
| Data adapted from a study showing that a combination catalyst shortens reaction times by about half in all tested cases.[1] |
Experimental Protocols & Workflows
Process Visualization
A logical approach is critical for efficiently removing impurities. The following diagrams illustrate decision-making and experimental workflows.
Caption: A decision tree for selecting an appropriate purification strategy.
Caption: Experimental workflow for debenzylation via catalytic hydrogenation.
Protocol 1: Catalytic Hydrogenation using Pd/C and H₂ Gas
This protocol describes a general procedure for cleaving a benzyl group.[4]
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-substituted compound (1.0 mmol) in a suitable solvent (10-20 mL of methanol (B129727) or ethanol). Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% Pd).
-
Hydrogen Atmosphere: Seal the flask and carefully evacuate the atmosphere using a vacuum pump, then backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient contact between the catalyst, substrate, and hydrogen gas.[4]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until all starting material is consumed.
-
Work-up: Carefully vent the hydrogen and flush the flask with an inert gas (e.g., nitrogen).
-
Filtration: Dilute the mixture with the reaction solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the Celite® with water before disposal.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if needed.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a safer alternative to using flammable hydrogen gas.[4]
-
Reaction Setup: In a round-bottom flask, dissolve or suspend the benzyl-substituted compound (1.0 mmol) in methanol (10-20 mL).
-
Catalyst and Donor Addition: Add 10% Pd/C catalyst (typically 10-20 mol% Pd), followed by ammonium formate (5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 40-60 °C) if the reaction is slow.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Isolation: Follow steps 5-7 from Protocol 1. The work-up is identical once the reaction is complete.
Protocol 3: General Acid-Base Extraction
This protocol is for removing an acidic impurity (e.g., unreacted carboxylic acid) from a neutral organic product.[7][17]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel. Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated acidic impurity will now be a water-soluble salt in the aqueous layer.[7] Drain the lower (aqueous) layer.
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete removal.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved aqueous base.
-
Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified neutral product.
Protocol 4: General Recrystallization
This procedure outlines the purification of a solid compound from soluble impurities.[6][12]
-
Solvent Selection: Choose a solvent in which the desired compound is highly soluble when hot but poorly soluble when cold, while the impurities remain soluble at cold temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing the soluble impurities.[6][8]
-
Drying: Dry the crystals completely, either by air-drying on a watch glass or in a vacuum oven.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: N-benzylhydroxylamine hydrochloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-benzylhydroxylamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for N-benzylhydroxylamine hydrochloride?
A1: There are several common methods for synthesizing N-benzylhydroxylamine hydrochloride.[1][2] Key routes include:
-
Substitution Reaction: The reaction of benzyl (B1604629) chloride with hydroxylamine (B1172632) hydrochloride.[1] This method is attractive due to the low cost of starting materials but can be challenged by the thermal decomposition of hydroxylamine at high temperatures.[1][3]
-
Reduction of Benzaldehyde (B42025) Oxime: This laboratory method involves synthesizing benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride, followed by reduction.[1][4] A major drawback is the high cost of reducing agents like sodium cyanoborohydride, which limits its industrial applicability.[1][3]
-
Oxidation of Dibenzylamine (B1670424): This route involves the oxidation of dibenzylamine, often with hydrogen peroxide.[1][3] However, this method carries a significant explosion risk.[1][3]
-
Hydrolysis of C-phenyl-N-benzyl nitrone: This method can produce the target compound in high yield.[1][5]
Q2: What makes N-benzylhydroxylamine hydrochloride a significant intermediate in organic synthesis?
A2: N-benzylhydroxylamine hydrochloride is a crucial precursor in the synthesis of various pharmaceuticals and other biologically active compounds.[6][7] It is widely used to create N-benzyl nitrones, which are key for constructing isoxazoline (B3343090) frameworks through 1,3-dipolar cycloaddition reactions.[1][6][7][8] This chemistry is instrumental in synthesizing complex molecules, including the antiplatelet agent Ticagrelor.[1][6]
Q3: What are the main safety concerns during the production of N-benzylhydroxylamine hydrochloride?
A3: The primary safety concern is the potential for the explosive decomposition of hydroxylamine, especially at elevated temperatures.[1][3][6] Using aqueous hydroxylamine solutions can also be hazardous.[6] Continuous flow chemistry is one strategy to mitigate this risk by utilizing small reactor volumes and enabling precise temperature control.[6] The oxidation of dibenzylamine with hydrogen peroxide is another route that presents a notable explosion risk.[1][3]
Q4: What are the recommended storage conditions for N-benzylhydroxylamine hydrochloride?
A4: N-benzylhydroxylamine hydrochloride is sensitive to light and heat and can decompose over time if not stored properly.[8] It is also hygroscopic. Therefore, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[8]
Troubleshooting Guides
Synthesis Troubleshooting
This section addresses common problems encountered during the synthesis of N-benzylhydroxylamine hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient Hydroxylamine: A low molar ratio of hydroxylamine to benzyl chloride can lead to incomplete reaction and the formation of byproducts.[4] 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 3. Short Reaction Time: The reaction may not have had enough time to reach completion. | 1. Increase Hydroxylamine Ratio: Using an excess of hydroxylamine (e.g., 4 equivalents) can significantly improve yield and suppress the formation of dibenzyl-substituted impurities.[4][6] 2. Optimize Temperature: For continuous flow synthesis, 60°C has been identified as an optimal temperature for both safety and yield.[4][6] Higher temperatures did not significantly improve yield.[4][6] 3. Increase Residence Time (Flow Chemistry): In a continuous flow setup, decreasing the flow rate can increase residence time, but this must be balanced against the risk of clogging.[1] |
| High Levels of Dibenzyl-Substituted Impurities | Side Reaction: The desired product, N-benzylhydroxylamine, can react further with the starting material, benzyl chloride, to form dibenzyl-substituted byproducts.[4] | Increase Hydroxylamine Concentration: A significant excess of hydroxylamine (4 equivalents or more) helps to suppress this side reaction by ensuring the benzyl chloride preferentially reacts with hydroxylamine.[4][6] |
| Reactor Clogging (Continuous Flow) | 1. Product Precipitation: N-benzylhydroxylamine hydrochloride has low solubility in some solvents like methanol, especially at high concentrations.[4] 2. Low Flow Rate: Slower flow rates can lead to the settling and blockage of microchannel reactors.[3] | 1. Adjust Concentration: Use a benzyl chloride concentration that does not lead to product precipitation (e.g., 0.5 mol/L was found to be effective).[4][6] 2. Maintain Sufficient Flow Rate: A flow rate of around 5.0 mL/min can help prevent clogging.[6] |
| High Back Pressure (Continuous Flow) | 1. Clogging: Partial or complete blockage of the reactor channel. 2. High Flow Rates in Microreactors: The small dimensions of microreactors can lead to high back pressure.[6] | 1. Address Clogging: Refer to the "Reactor Clogging" solutions above. 2. Use a Back Pressure Regulator (BPR): A BPR is essential for maintaining stable pressure. A pressure of 8 bar has been reported as optimal.[6] |
Purification Troubleshooting
This section provides guidance on common issues during the purification of N-benzylhydroxylamine hydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Impurities After Recrystallization | 1. Inappropriate Solvent: The chosen solvent may not effectively differentiate between the product and impurities in terms of solubility. 2. Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice. | 1. Solvent Selection: Ethyl acetate (B1210297) is effective for removing less polar, dibenzyl-substituted impurities.[1][6] For other impurities, consider alternative solvents or solvent systems. 2. Slow Cooling: Allow the solution to cool slowly to promote the formation of purer crystals. Seeding with a small, pure crystal can also be beneficial. |
| Low Recovery After Recrystallization | 1. High Product Solubility: The product may be too soluble in the recrystallization solvent, even at low temperatures. 2. Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. | 1. Solvent System Optimization: Consider using a co-solvent system (a solvent in which the product is soluble and an anti-solvent in which it is not) to improve recovery. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Oiling Out | Low Melting Point/High Impurity Level: The product may separate as an oil instead of crystals, often due to a low melting point or the presence of significant impurities that depress the melting point. | Adjust Solvent and Temperature: Try a lower boiling point solvent or a more dilute solution. Inducing crystallization by scratching the inside of the flask or adding a seed crystal may help. |
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the continuous synthesis of N-benzylhydroxylamine hydrochloride.[6]
| Parameter | Optimized Value | Rationale / Notes |
| Hydroxylamine Equivalents | 4.0 eq | Optimal yield of 76% was achieved while effectively suppressing dibenzyl impurities.[6] |
| Reaction Temperature | 60 °C | Optimal temperature for balancing reaction rate, yield, and safety. Higher temperatures showed no significant improvement.[6] |
| System Pressure | 8 bar | Maintained stable reaction conditions in the continuous flow reactor.[6] |
| Benzyl Chloride Concentration | 0.5 mol/L | Optimal concentration. Increasing to 1.0 mol/L caused reactor blockage due to product precipitation.[6] |
| Hydroxylamine Concentration | 2.0 mol/L | Corresponds to 4 equivalents relative to 0.5 mol/L benzyl chloride.[6] |
| Feed Flow Rate | 5.0 mL/min | Sufficient to prevent clogging issues observed at lower flow rates.[6] |
| Residence Time | 7.38 min | Achieved with the specified flow rate and reactor setup.[6] |
| Overall Yield | 75% | Final optimized yield after implementing all optimal parameters.[6] |
Experimental Protocols
Protocol 1: Optimized Continuous Flow Synthesis of N-Benzylhydroxylamine Hydrochloride
This protocol is based on the optimized process for continuous flow synthesis.[6]
1. Reagent Preparation:
-
Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol.
-
Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide (B78521) in methanol. Stir the mixture and add hydroxylamine hydrochloride. Continue stirring at 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to obtain a 2.0 mol/L hydroxylamine solution in methanol.
2. Reactor Setup:
-
Utilize a continuous flow reactor system equipped with pumps, mixing junctions, and temperature-controlled reaction modules.
-
Set the temperature of the reaction modules to 60 °C.
-
Set the back pressure regulator to maintain a system pressure of 8 bar.
3. Reaction Execution:
-
Using Pump 1, inject Material A (benzyl chloride solution) into the system at a flow rate of 5.0 mL/min. This solution will pass through the first module for preheating.
-
Using Pump 2, inject Material B (hydroxylamine solution) into the system at a flow rate of 5.0 mL/min. It will mix with Material A at a T-junction before entering the subsequent reaction modules.
-
Allow the reaction mixture to flow through the remaining reaction modules. The total residence time will be approximately 7.38 minutes.
-
Collect the output from the reactor.
4. Product Isolation and Purification:
-
The collected crude product can be purified by recrystallization from ethyl acetate to remove dibenzyl-substituted impurities and yield highly pure N-benzylhydroxylamine hydrochloride.[6]
Visualizations
Caption: Experimental workflow for the continuous synthesis of N-benzylhydroxylamine HCl.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 8. organicintermediate.com [organicintermediate.com]
Technical Support Center: Optimizing Continuous Flow Synthesis
Welcome to the Technical Support Center for Continuous Flow Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the optimization of reaction conditions in continuous flow systems.
Frequently Asked Questions (FAQs)
Q1: My reactor is clogging. What are the common causes and how can I prevent it?
A1: Reactor clogging is a frequent issue in continuous flow synthesis, often caused by the precipitation of starting materials, intermediates, products, or byproducts.[1][2][3] Several strategies can be employed to prevent blockages:
-
Solvent Selection: Choose a solvent system in which all components remain fully solubilized under the reaction conditions.[2] In some cases, using a small amount of a co-solvent can prevent precipitation.[2]
-
Back Pressure Regulation: Applying back pressure can maintain reagents and products in a single phase, even when operating above their atmospheric boiling points, thus preventing gas formation and potential precipitation.[4]
-
Ultrasonication: The application of ultrasound can help break up solid particles and prevent them from agglomerating and causing blockages.[1] Immersing the flow reactor in an ultrasound bath has been shown to be an effective method.[1]
-
Reactor Design and Flow Profile: Utilizing reactors with larger internal diameters or specific designs like slug flow can help manage solid particles.[2][5] High flow rates can also create high shear forces that reduce the accumulation of particles on the reactor walls.[5]
-
Ionic Liquid Formation: In some cases, the formation of an ionic liquid in situ can prevent the precipitation of salt byproducts that would otherwise cause clogging.
Q2: I am observing low conversion in my reaction. What are the likely causes and how can I improve it?
A2: Low conversion can stem from several factors related to reaction kinetics and reactor performance.
-
Insufficient Residence Time: The time the reactants spend in the heated zone of the reactor may be too short for the reaction to reach completion.[6] Increasing the reactor volume or decreasing the flow rate will increase the residence time.[6]
-
Poor Mixing: Inefficient mixing of reactants can lead to localized areas of low concentration, resulting in a lower overall reaction rate. The design of the mixer and the flow rate are critical variables affecting mixing efficiency.
-
Incorrect Temperature: The actual reaction temperature may be lower than the setpoint. It is crucial to measure the internal temperature of the reactor if possible.
-
Catalyst Deactivation: In catalyzed reactions, the catalyst may lose activity over time. This is a particular concern in packed-bed reactors.
Q3: How do I choose the optimal flow rate for my reaction?
A3: The optimal flow rate is a compromise between several factors. A lower flow rate increases the residence time, which can lead to higher conversion.[7] However, very low flow rates can sometimes lead to broader residence time distributions and potential for back-mixing. Conversely, higher flow rates decrease residence time but can improve heat and mass transfer and help prevent clogging.[5][8] The ideal flow rate will depend on the specific reaction kinetics, the reactor geometry, and the desired throughput.
Q4: My reaction is sensitive to pressure fluctuations. How can I maintain stable pressure?
A4: Stable pressure is critical for reproducible results, especially when working with gaseous reagents or superheated solvents.[4] A back-pressure regulator (BPR) is essential for maintaining a constant pressure within the reactor system.[4] It is important to choose a BPR that is compatible with the reaction mixture and can provide the required pressure range with high precision.
Troubleshooting Guides
Issue 1: Reactor Clogging
This guide provides a systematic approach to diagnosing and resolving reactor clogging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reactor clogging.
Issue 2: Low Reaction Conversion
This guide outlines steps to diagnose and improve low reaction conversion in a continuous flow system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Data Presentation
Table 1: General Starting Parameters for Reaction Optimization
| Parameter | Typical Range | Key Considerations |
| Reactant Concentration (M) | 0.1 - 2.0 | Solubility, reaction rate, potential for precipitation. |
| Flow Rate (mL/min) | 0.1 - 10.0 | Residence time, mixing efficiency, throughput. |
| Temperature (°C) | Ambient - 250 | Reaction kinetics, side reactions, solvent boiling point.[9][10] |
| Pressure (bar) | 1 - 20 | Phase control, gas solubility, reaction equilibrium.[4] |
| Residence Time (min) | 1 - 60 | Reaction completion, byproduct formation.[6] |
Experimental Protocols
Protocol 1: Determination of Residence Time Distribution (RTD)
Objective: To characterize the flow profile within the reactor and identify potential issues like channeling or dead zones.[11][12][13]
Materials:
-
Assembled continuous flow reactor system.
-
Non-reactive tracer solution (e.g., a dye or a salt solution like NaCl).[12]
-
Detector compatible with the tracer (e.g., UV-Vis spectrophotometer or conductivity meter).[12]
-
Data acquisition system.
Procedure:
-
System Equilibration: Pump the reaction solvent through the system at the desired flow rate and temperature until the system is stable.
-
Tracer Injection: Introduce a sharp pulse of the tracer solution into the inlet of the reactor.[11]
-
Data Collection: Continuously monitor and record the concentration of the tracer at the reactor outlet over time.
-
Data Analysis:
-
Plot the tracer concentration at the outlet as a function of time to obtain the RTD curve (E(t) curve).
-
Calculate the mean residence time (τ) from the curve.
-
Analyze the shape of the curve. A sharp, narrow peak indicates plug flow, while a broad or tailing peak suggests dispersion or dead zones.[11] Multiple peaks may indicate channeling.[11]
-
Workflow for RTD Experiment:
Caption: Experimental workflow for RTD determination.
Protocol 2: Optimizing Mixing Efficiency
Objective: To determine the effect of mixer type and flow rate on reaction performance.
Materials:
-
Continuous flow setup with interchangeable mixers (e.g., T-mixer, static mixer).
-
Reactant solutions for a fast, well-characterized reaction with a readily quantifiable outcome (e.g., a colorimetric reaction).
Procedure:
-
System Setup: Assemble the flow system with the first mixer to be tested.
-
Reaction at Varied Flow Rates:
-
Set a low total flow rate and run the reaction until a steady state is reached.
-
Collect and analyze a sample of the product stream.
-
Incrementally increase the total flow rate, allowing the system to stabilize at each new rate, and collect samples for analysis.
-
-
Mixer Comparison: Replace the mixer and repeat step 2.
-
Data Analysis:
-
Plot the reaction yield or conversion as a function of the total flow rate for each mixer.
-
The mixer that provides the highest yield at a given flow rate (and therefore residence time) is generally the most efficient for that reaction.
-
Logical Relationship of Mixing Parameters:
Caption: Factors influencing reaction conversion.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. equilibar.com [equilibar.com]
- 5. Non-fouling flow reactors for nanomaterial synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00412G [pubs.rsc.org]
- 6. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 7. mdpi.com [mdpi.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Continuous flow organic synthesis under high-temperature/pressure conditions. | Semantic Scholar [semanticscholar.org]
- 11. Residence_Time_Distribution [chemeurope.com]
- 12. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 13. coanda.ca [coanda.ca]
Stability issues of N-Benzylcyclohexylamine hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Benzylcyclohexylamine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in acetonitrile (B52724), chloroform, and methanol.[1][2][3] The choice of solvent should be guided by the specific requirements of your experimental protocol. For aqueous solutions, it is advisable to use a buffered system to maintain a stable pH.
Q2: What are the optimal storage conditions for this compound solutions?
A2: While the solid form is stable for years at -20°C, solutions are more prone to degradation.[1][4] For optimal stability, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, store solutions in tightly sealed, light-resistant containers at low temperatures (2-8°C or -20°C).
-
For organic solvents, ensure they are of high purity and dry.
-
For aqueous solutions, use a buffer to maintain an acidic pH, as the compound is expected to be more stable under these conditions.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic compounds, including benzylamines, can be sensitive to light (photosensitive).[5][6] It is recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of amine hydrochlorides in aqueous solutions is highly dependent on pH.[7][8] this compound is expected to be more stable in acidic conditions (pH below 7). In neutral to basic conditions, the free amine is more prevalent, which can be more susceptible to degradation pathways such as oxidation and hydrolysis. Hydrolysis of benzylamines can be catalyzed by hydroxide (B78521) ions.[9][10]
Q5: What are the likely degradation products of this compound in solution?
A5: Based on the chemical structure and general knowledge of benzylamine (B48309) degradation, the likely degradation products could include:
-
Benzaldehyde (B42025) and Cyclohexylamine: Formed through hydrolysis of the imine intermediate.[1]
-
Oxidation products: Arising from the oxidation of the amine or the benzylic carbon.[5]
Troubleshooting Guide
This guide addresses common stability-related issues you might encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | pH of the solution is too high, causing the less soluble free base to precipitate. | 1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH 3-5) by adding a small amount of a suitable acid (e.g., HCl). 3. Use a buffered solution to maintain the desired pH. |
| Discoloration of the solution (e.g., yellowing) | Oxidation of the compound. This can be accelerated by exposure to air, light, or trace metal contaminants. | 1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Protect the solution from light by using amber vials or foil wrapping. 4. Use high-purity solvents and clean glassware to avoid metal contamination. |
| Inconsistent analytical results (e.g., changing peak areas in HPLC) | Degradation of the compound in the prepared solution over time. | 1. Prepare solutions fresh before each experiment. 2. If using an autosampler, ensure the samples are kept cool. 3. Investigate the stability of the compound in your specific solvent and storage conditions by analyzing samples at different time points. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products due to hydrolysis, oxidation, or photodegradation. | 1. Review the solution preparation and storage procedures to identify potential causes of degradation (see above). 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This can help in confirming the identity of the unexpected peaks. |
Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Description | Influencing Factors |
| Hydrolysis | Cleavage of the benzyl-amine bond, potentially forming benzaldehyde and cyclohexylamine.[1] | - High pH (alkaline conditions): Catalyzes the reaction.[9] - Elevated temperature: Accelerates the reaction rate. |
| Oxidation | Reaction with oxygen, leading to the formation of various oxidized species. The amine and benzylic position are susceptible.[5] | - Exposure to air (oxygen). - Presence of metal ions: Can act as catalysts. - Exposure to light. |
| Photodegradation | Degradation caused by exposure to UV or visible light.[5][6] | - Direct exposure to sunlight or artificial light. |
| Thermal Degradation | Accelerated degradation at elevated temperatures.[5] | - High storage or experimental temperatures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Before analysis, neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a predetermined time. Before analysis, neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a predetermined time, protected from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a predetermined time, protected from light.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to monitor for the appearance of degradation products and the loss of the parent compound.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the active pharmaceutical ingredient from any degradation products and impurities.
Key Steps:
-
Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The buffer's pH should be chosen to ensure good peak shape and retention.
-
Method Optimization: Inject a mixture of the unstressed and stressed samples. Adjust the mobile phase composition (gradient or isocratic elution), pH, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the method's ability to resolve the main peak from all degradation products.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Benzylamines [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzylcyclohexylamine Hydrochloride Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of N-Benzylcyclohexylamine hydrochloride. The information is tailored to researchers, scientists, and professionals in drug development to help overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for the crystallization of this compound?
This compound is known to be soluble in acetonitrile, chloroform, and methanol (B129727).[1][2][3][4] The selection of an appropriate solvent system is critical and often involves a trade-off between solubility at high and low temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but allow for good recovery of crystals upon cooling.
Q2: What is the melting point of this compound?
The reported melting point for this compound is in the range of 252-253 °C.[2][3][5] A significant deviation from this range or a broad melting point can indicate the presence of impurities.
Q3: What is "oiling out" and how can it be prevented during the crystallization of this compound?
"Oiling out" is the separation of the dissolved compound as a liquid oil instead of solid crystals.[6][7][8] This can occur if the solution is supersaturated at a temperature above the compound's melting point in the solvent system, or if the rate of cooling is too rapid. To prevent this, consider the following:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.
-
Solvent System Adjustment: Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution to decrease the supersaturation level.
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to encourage crystal growth over oil formation.[6]
Q4: Can polymorphism occur with this compound?
Polymorphism, the existence of multiple crystal forms, is a known phenomenon for hydrochloride salts and can affect properties like solubility and stability.[2][3][4] While specific polymorphic forms of this compound are not extensively documented in the provided search results, it is a possibility to consider if batch-to-batch inconsistencies are observed.[9] Controlled crystallization conditions, including solvent choice, cooling rate, and seeding, are crucial for obtaining a consistent polymorphic form.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - The solution is not sufficiently supersaturated (too much solvent).- The compound is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until turbidity is observed, then warm slightly to redissolve and cool slowly.- Try a different solvent system. |
| "Oiling Out" | - The rate of cooling is too fast.- The solution is highly supersaturated.- Impurities are present. | - Reheat the solution until the oil redissolves. Allow it to cool more slowly. An insulated container can be used to slow the cooling rate.- Add a small amount of additional solvent to the hot solution before cooling.- Introduce a seed crystal at a temperature just below the saturation point to promote crystallization.[1][6] |
| Poor Crystal Yield | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The final cooling temperature was not low enough. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently, typically in an ice bath, for an adequate amount of time.- Re-evaluate the solvent system for one where the compound has lower solubility at cold temperatures. |
| Crystals are Impure | - Rapid crystallization trapped impurities within the crystal lattice.- The initial material had a high level of impurities. | - Ensure a slow cooling rate to allow for selective crystallization.- Perform a second recrystallization of the obtained crystals.- If colored impurities are present, consider treating the hot solution with activated charcoal before filtration. |
| Formation of Fine Powder Instead of Crystals | - Very rapid cooling and high supersaturation leading to rapid nucleation. | - Reduce the cooling rate.- Decrease the level of supersaturation by adding a small amount of a "good" solvent.- Utilize seeding with a well-formed crystal to encourage the growth of larger crystals. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, select a suitable solvent or solvent system. For this compound, this could be a single solvent like methanol or a binary system such as methanol/diethyl ether.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, place the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Guides
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Logical steps for selecting a suitable crystallization solvent.
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Crystal Polymorphism in Chemical Process Development | Annual Reviews [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Overcoming low yield in Benzylation reaction of hydroxylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, encountered during the benzylation of hydroxylamine (B1172632).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my benzylation of hydroxylamine. What are the common causes?
Low yields in this reaction can stem from several factors:
-
Side Reactions: The most common side reaction is the formation of dibenzyl-substituted products, where the initially formed N-benzylhydroxylamine reacts further with the benzylating agent.[1] Over-alkylation can also lead to the formation of quaternary salts.[2]
-
Decomposition of Hydroxylamine: Hydroxylamine is thermally sensitive and can decompose, especially at elevated temperatures, which not only lowers the yield but also poses a safety risk.[1]
-
Poor Regioselectivity: Hydroxylamine is an ambident nucleophile with two reactive sites: the nitrogen and the oxygen atom. This can lead to a mixture of N-benzylhydroxylamine and O-benzylhydroxylamine, making the isolation of the desired product in high yield challenging.[3][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and the stoichiometry of the reactants are critical and can significantly influence the reaction's outcome.[1][2][5][6]
-
Difficult Purification: The separation of the desired product from unreacted starting materials, side products like dibenzylated species, and the other regioisomer can be complex and result in significant product loss during workup and purification.[1][7]
Q2: How can I minimize the formation of dibenzylated byproducts?
The formation of dibenzyl derivatives is a significant contributor to low yields. Here are some strategies to suppress this side reaction:
-
Use an Excess of Hydroxylamine: Increasing the molar ratio of hydroxylamine to the benzylating agent can favor the formation of the mono-benzylated product.[1] A study on the synthesis of N-benzylhydroxylamine hydrochloride found that using 4.0 equivalents of hydroxylamine hydrochloride was optimal. Reducing this amount to 3.0 or 1.5 equivalents resulted in a significant increase in dibenzyl-substituted byproducts.[1]
-
Control Reaction Temperature: Milder reaction conditions can help to control the reactivity and reduce the likelihood of the second benzylation step. For instance, a continuous-flow synthesis of N-benzylhydroxylamine was successfully carried out at 60 °C.[1]
-
Slow Addition of Benzylating Agent: Adding the benzyl (B1604629) halide dropwise to the reaction mixture can help maintain a low concentration of the electrophile, thereby disfavoring the second substitution reaction.
Q3: My reaction is producing a mixture of N- and O-benzylated products. How can I improve the regioselectivity for O-benzylation?
Achieving high regioselectivity is crucial for a good yield of the desired isomer. For selective O-benzylation, the following approaches are recommended:
-
Use of N-Protected Hydroxylamine: Protecting the nitrogen atom of hydroxylamine is a common and effective strategy to direct the benzylation to the oxygen atom.[3][4] N-hydroxyurethane is a useful N-protected hydroxylamine that can be O-benzylated, followed by deprotection to yield the O-benzylhydroxylamine.[3] Another option is the use of N-hydroxyphthalimide, which can be benzylated and then hydrolyzed to give O-benzylhydroxylamine.[8]
-
Choice of Reaction Conditions: The reaction conditions, particularly the base and solvent, can influence the N/O selectivity. For instance, the O-benzylation of N-hydroxyurethane can be effectively carried out using sodium ethoxide in ethanol (B145695).[3]
Q4: What are the optimal reaction conditions for improving the yield of N-benzylhydroxylamine?
Optimizing reaction conditions is key to maximizing your yield. Based on a continuous synthesis process, the following conditions were found to be effective for the preparation of N-benzylhydroxylamine hydrochloride:[1]
-
Reactants: Benzyl chloride and hydroxylamine hydrochloride.[1]
-
Base: Sodium hydroxide (B78521) to neutralize the hydroxylamine hydrochloride.[1]
-
Solvent: A mixture of methanol (B129727) and water.[1]
-
Stoichiometry: 4.0 equivalents of hydroxylamine hydrochloride relative to benzyl chloride.[1]
-
Temperature: 60 °C.[1]
-
Pressure: 8 bar (in a continuous flow reactor).[1]
Under these conditions, an overall yield of 75% was achieved.[1]
Data Presentation
Table 1: Process Optimization for the Synthesis of N-Benzylhydroxylamine Hydrochloride. [1]
| Entry | Equivalents of Hydroxylamine HCl | Temperature (°C) | Flow Rate (mL/min) | Concentration (mol/L) | Yield (%) |
| 1 | 5.0 | 60 | 5.0 | 0.2 | 76 |
| 2 | 4.0 | 60 | 5.0 | 0.2 | 75 |
| 3 | 3.0 | 60 | 5.0 | 0.2 | 62 |
| 4 | 1.5 | 60 | 5.0 | 0.2 | 45 |
| 5 | 4.0 | 50 | 5.0 | 0.2 | 70 |
| 6 | 4.0 | 40 | 5.0 | 0.2 | 65 |
| 7 | 4.0 | 60 | 2.5 | 0.2 | 74 |
| 8 | 4.0 | 60 | 1.0 | 0.2 | 73 |
| 9 | 4.0 | 60 | 5.0 | 0.1 | 75 |
| 10 | 4.0 | 60 | 5.0 | 0.3 | 75 |
| 11 | 4.0 | 60 | 5.0 | 0.5 | 75 |
Data adapted from a continuous synthesis process. The yield refers to the overall yield of N-benzylhydroxylamine hydrochloride.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylhydroxylamine Hydrochloride (Continuous Flow) [1]
-
Preparation of Material A (Benzyl Chloride Solution): Dissolve 63 g of benzyl chloride in methanol to make a 1000 mL solution (0.5 mol/L).
-
Preparation of Material B (Hydroxylamine Solution): In a 2 L beaker, add 800 mL of methanol and 200 mL of water. While stirring, add 139 g of hydroxylamine hydrochloride. Slowly add 80 g of sodium hydroxide, maintaining the internal temperature below 20 °C using an ice water bath. Stir the mixture at 10–20 °C for 30 minutes and then filter to remove the sodium chloride. This results in a 1000 mL hydroxylamine solution (2.0 mol/L).
-
Reaction: Set the reactor temperature to 60 °C and the pressure to 8 bar. Use two independent pumps to inject Material A and Material B at a flow rate of 5.0 mL/min into the reactor modules.
-
Workup: After the reaction, cool the mixture to room temperature and adjust the pH to 4–5 with 10% hydrochloric acid. Remove the methanol by distillation under reduced pressure. Add 200 mL of water to the resulting solid and extract three times with 200 mL of ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude product. The crude product can be further purified by recrystallization from ethyl acetate.[1]
Protocol 2: One-pot Synthesis of O-Benzylhydroxylamine Hydrochloride [3]
-
Preparation of Sodium Ethoxide Solution: Prepare a solution of sodium ethoxide by reacting 0.97 g of sodium with 70 mL of absolute ethanol.
-
Reaction with N-hydroxyurethane: Add 4.46 g of N-hydroxyurethane to the sodium ethoxide solution and stir at room temperature.
-
Benzylation: Add the appropriate benzyl halide (43 mmol) at a rate that keeps the temperature below 30 °C. Stir the mixture for 8–10 hours at room temperature.
-
Hydrolysis: Add a solution of 3.46 g of NaOH in 70 mL of water to the mixture and heat under reflux for 2 hours.
-
Workup: Remove the ethanol by distillation. Cool the residue and extract with diethyl ether (3 x 100 mL).
-
Purification: The hydrochloride salt can be crystallized from diethyl ether by the addition of ethanolic HCl.[3]
Visualizations
Caption: Root causes of low yield in benzylation reactions.
Caption: Workflow for N-benzylation of hydroxylamine.
Caption: Strategy for selective O-benzylation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. arabjchem.org [arabjchem.org]
- 4. O-Benzylhydroxylamine | 622-33-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Purification method of O-benzylhydroxylamine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Post-Reaction Processing and Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during post-reaction processing and purification of chemical compounds.
Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.- Presence of surfactants or phospholipids (B1166683) in the sample.[1] | - Gently swirl the separatory funnel instead of vigorous shaking.[1] - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[1] - If the emulsion persists, it may be necessary to drain the emulsion with the non-product phase and re-extract multiple times.[2] |
| Poor Separation of Layers | - The densities of the two solvents are too similar.- Formation of a fine dispersion. | - Add a small amount of a third solvent to alter the density of one of the phases.- Allow the mixture to stand for a longer period.- Centrifugation can aid in separating the layers. |
| Low Recovery of Desired Compound | - The compound has significant solubility in the undesired phase.- Insufficient mixing of the two phases.[3] - Incorrect pH of the aqueous phase for ionizable compounds. | - Perform multiple extractions with smaller volumes of the extraction solvent.- Ensure thorough but gentle mixing of the phases.[3] - Adjust the pH of the aqueous phase to ensure the compound of interest is in its neutral, more organic-soluble form.[4] |
| Difficulty Identifying Layers | - Both layers are colorless.- The reaction mixture is dark, obscuring the interface.[5] | - Add a small amount of water to see which layer it mixes with (the aqueous layer).- For dark mixtures, shining a light through the separatory funnel can help visualize the interface.[6] Adding a septum or a polypropylene (B1209903) cap, which typically sits (B43327) at the phase interface, can also be helpful.[5] |
Frequently Asked Questions (FAQs)
-
Q: How do I choose the right extraction solvent?
-
A: The choice of solvent depends on the properties of the compound of interest. The solvent should be immiscible with the initial solvent (usually water), have a high solubility for the target compound, a low boiling point for easy removal, and be relatively non-toxic and inexpensive. The LogP value (partition coefficient) of the analyte can be a good indicator of its hydrophobicity and help in solvent selection.[4]
-
-
Q: What is "salting out" and when should I use it?
-
A: "Salting out" involves adding a salt, like sodium chloride, to the aqueous layer to decrease the solubility of organic compounds in it.[7] This drives more of the organic compound into the organic phase, increasing the extraction efficiency. It is particularly useful when extracting polar organic compounds from an aqueous solution.[1]
-
Experimental Protocol: Standard Liquid-Liquid Extraction
-
Ensure the stopcock of the separatory funnel is closed and the funnel is securely placed in a ring stand.[8]
-
Pour the solution to be extracted into the separatory funnel.
-
Add the extraction solvent to the funnel. The total volume should not exceed three-quarters of the funnel's capacity.[9]
-
Stopper the funnel, and while holding the stopper and stopcock firmly, gently invert the funnel.
-
Vent the funnel by opening the stopcock to release any pressure buildup. Close the stopcock.[8]
-
Gently shake or swirl the funnel for a few minutes to allow for the transfer of the solute between phases. Vent periodically.[10]
-
Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.[8]
-
Carefully drain the bottom layer through the stopcock into a clean flask.
-
Pour the top layer out from the top of the funnel into a separate flask to avoid contamination.[8]
-
Repeat the extraction with fresh solvent if necessary.
-
Combine the organic layers and proceed with drying and solvent removal.
Liquid-Liquid Extraction Workflow
Column Chromatography
Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Won't Elute | - The solvent system is not polar enough.- The compound has decomposed on the silica (B1680970) gel.[8] | - Gradually increase the polarity of the eluent. A final flush with a very polar solvent (e.g., 10% methanol (B129727) in dichloromethane) can be used to elute highly polar compounds.[11] - Test the stability of your compound on a TLC plate spotted with a silica slurry.[8] If it decomposes, consider using a different stationary phase like alumina (B75360) or deactivated silica.[12] |
| Poor Separation (Overlapping Fractions) | - The solvent system is too polar.- The column was overloaded with the sample.- The column was not packed properly, leading to channeling.[13] | - Use a less polar solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound on TLC.[14] - Use an appropriate amount of silica gel (typically 20-50 times the weight of the sample).[1] - Ensure the column is packed uniformly without air bubbles or cracks. Tapping the column gently during packing can help.[15] |
| Cracked or Channeled Column | - The silica gel was not packed uniformly.- The solvent level dropped below the top of the silica gel. | - Repack the column. Ensure the silica is settled evenly.[13] - Always keep the solvent level above the silica gel bed.[3] |
| Streaking or Tailing of Bands | - The compound is not very soluble in the eluent.- The sample was loaded in too large a volume of solvent. | - Choose a solvent system in which the compound is more soluble.[8] - Dissolve the sample in the minimum amount of solvent for loading.[16] Dry loading (adsorbing the sample onto a small amount of silica) can also be effective.[2] |
Frequently Asked Questions (FAQs)
-
Q: How do I select the right solvent system?
-
A: The ideal solvent system should provide good separation of the desired compound from impurities on a TLC plate, with the Rf value of the target compound being around 0.2-0.3.[14] A common starting point is a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate).[17]
-
-
Q: What is the difference between flash chromatography and gravity chromatography?
-
A: Flash chromatography uses pressure (e.g., from compressed air) to push the solvent through the column, making it faster and often providing better separation than gravity chromatography, where the solvent moves through the column by gravity alone.[3]
-
Data Presentation: Solvent Polarity
The choice of solvent is critical for successful column chromatography. The following table lists common solvents in order of increasing polarity.
| Solvent | Polarity Index (P') [18] |
| Hexane | 0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Methanol | 5.1 |
| Water | 10.2 |
Experimental Protocol: Flash Column Chromatography
-
Select an appropriate size column and plug the bottom with a small piece of cotton or glass wool.[14]
-
Add a layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Alternatively, dry pack the column with silica gel and then carefully add the eluent.[15]
-
Tap the column gently to ensure even packing and remove any air bubbles.[15]
-
Add a protective layer of sand on top of the silica gel.[3]
-
Drain the solvent until it is level with the top of the sand.
-
Dissolve the crude sample in a minimal amount of solvent and carefully load it onto the column.[16]
-
Begin eluting the column with the chosen solvent system, applying gentle pressure.
-
Collect fractions in test tubes and monitor the separation using TLC.[3]
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Flash Column Chromatography Workflow
Crystallization
Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).[19] - The solution is supersaturated but requires nucleation.[19] | - Boil off some of the solvent to concentrate the solution and try cooling again.[15] - Scratch the inside of the flask with a glass rod at the surface of the liquid to provide a nucleation site.[20] - Add a seed crystal of the pure compound.[20] - Cool the solution in an ice bath.[19] |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.[19] - The compound is highly impure. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[19] - Try a different solvent or a mixed solvent system.[19] |
| Low Recovery | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[15] - Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the compound.[21] - Cool the mother liquor in an ice bath to induce further crystallization (second crop).[21] - During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
-
Q: How do I choose a good crystallization solvent?
-
A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[22] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. The solvent's boiling point should ideally be below the melting point of the compound to prevent oiling out.[19]
-
-
Q: What is a mixed solvent system and when is it used?
-
A: A mixed solvent system consists of two miscible solvents, one in which the compound is soluble and another in which it is insoluble. This is used when no single solvent has the ideal solubility properties. The compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes cloudy (the saturation point), then it is heated to redissolve and cooled slowly.
-
Data Presentation: Typical Recovery Yields
The percent recovery in purification is a measure of the efficiency of the process. It is calculated as: (mass of pure product / mass of crude material) x 100%. Recoveries can vary widely depending on the purity of the crude material and the specific technique.
| Purification Method | Typical Percent Recovery Range | Notes |
| Crystallization | 60-95% | Highly dependent on the solubility profile of the compound and the purity of the crude material. A significant portion of the product may remain in the mother liquor.[23] |
| Column Chromatography | 50-90% | Losses can occur due to irreversible adsorption on the stationary phase or incomplete separation of closely related compounds. |
| Liquid-Liquid Extraction | >90% (per extraction) | Overall recovery depends on the partition coefficient and the number of extractions performed. |
Note: These are general ranges and actual recoveries will vary based on specific experimental conditions.
Troubleshooting Crystallization Issues
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. How to set up and run a flash chromatography column. [reachdevices.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. rootsciences.com [rootsciences.com]
- 6. chromtech.com [chromtech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Rotary Evaporator common problems and solutions - Top Glass Reactor Manufacturer - News [rotovap-wellknown.com]
- 14. Chromatography [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. greatwall-online.com [greatwall-online.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Polarity Index [macro.lsu.edu]
- 19. Failures and Troubleshooting of a Rotary Evaporator [rotovap.cn]
- 20. chromacademy.com [chromacademy.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. science.uct.ac.za [science.uct.ac.za]
- 23. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of N-Benzylcyclohexylamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for determining the purity of N-Benzylcyclohexylamine hydrochloride, a compound categorized as an arylcyclohexylamine and sometimes found as a cutting agent in illicit substances.[1][2] This document outlines detailed experimental protocols for the most common analytical techniques, presents comparative data in structured tables, and offers visualizations of the analytical workflows.
Overview of Analytical Techniques
The purity of this compound is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and can be used for quantitative analysis. Each method offers distinct advantages and is suited for different aspects of purity assessment.
| Analytical Technique | Primary Use | Key Advantages | Common Detector |
| HPLC (High-Performance Liquid Chromatography) | Quantitative analysis of the main compound and non-volatile impurities. | High resolution, reproducibility, and suitability for thermally labile compounds. | Diode Array Detector (DAD) or UV Detector. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, providing structural information of impurities. | Mass Spectrometer (MS). |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Absolute quantification without the need for a specific reference standard of the analyte. | High precision and accuracy, provides structural information. | Not applicable. |
Potential Impurities
During the synthesis of this compound, several impurities can be introduced. These may include unreacted starting materials, byproducts of the reaction, and degradation products. Common synthetic routes often involve the reaction of cyclohexylamine (B46788) with a benzylating agent (e.g., benzyl (B1604629) chloride or benzaldehyde (B42025) followed by reduction).[3]
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Origin | Analytical Method for Detection |
| Benzylamine | C₆H₅CH₂NH₂ | Unreacted starting material | HPLC, GC-MS |
| Cyclohexylamine | C₆H₁₁NH₂ | Unreacted starting material | GC-MS |
| Dibenzylcyclohexylamine | (C₆H₅CH₂)₂NC₆H₁₁ | Over-alkylation byproduct | HPLC, GC-MS |
| Benzyl chloride | C₆H₅CH₂Cl | Unreacted starting material | GC-MS |
| Benzaldehyde | C₆H₅CHO | Impurity in starting material or oxidation product | HPLC, GC-MS |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of related amine hydrochlorides and is suitable for quantifying the main component and non-volatile impurities.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or Diode Array Detector for peak purity analysis) |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). |
| Sample Solution | Prepare the sample solution at the same concentration as the standard solution in the mobile phase. |
| Procedure | Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time and response. Inject the sample solution and analyze the chromatogram for the main peak and any impurity peaks. |
| Quantification | Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities.
Table 3: GC-MS Method Parameters
| Parameter | Condition |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3][4] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). |
| Inlet Temperature | 250 °C |
| Injection Mode | Split or splitless, depending on the concentration of impurities. |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Range | 40-500 amu. |
| Sample Preparation | Dissolve the sample in a suitable solvent such as methanol (B129727) or dichloromethane. Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) may be necessary to improve the chromatographic properties of the amine. |
| Identification | Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). |
| Quantification | Quantification can be performed using an internal or external standard method. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a specific reference standard of the analyte.[5][6]
Table 4: qNMR Method Parameters
| Parameter | Condition |
| Spectrometer | 400 MHz or higher field NMR spectrometer. |
| Solvent | A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)). |
| Internal Standard | A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). |
| Sample Preparation | Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent. |
| Acquisition Parameters | A fully relaxed ¹H NMR spectrum is required. This is achieved by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A 90° pulse angle should be used. |
| Data Processing | Integrate the signals of the analyte and the internal standard. |
| Purity Calculation | The purity of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses. |
Visualization of Analytical Workflows
The following diagrams illustrate the logical steps involved in the purity analysis of this compound using HPLC and GC-MS.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Conclusion
The selection of an appropriate analytical method for the purity analysis of this compound depends on the specific requirements of the analysis. HPLC is a robust and reliable method for routine purity assessment and quantification of the main component. GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities, providing valuable information about the synthetic process. qNMR offers a powerful, non-destructive method for absolute purity determination. For a comprehensive purity profile, a combination of these techniques is often employed, leveraging the strengths of each to ensure the quality and integrity of the compound for research and development purposes.
References
- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of N-Benzylcyclohexylamine Hydrochloride as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characteristics of N-Benzylcyclohexylamine hydrochloride, an analytical reference standard, with other common cutting agents frequently found in illicit drug samples, particularly those sold as MDMA (3,4-methylenedioxymethamphetamine). The objective is to equip researchers and forensic scientists with the necessary data to effectively identify and differentiate these substances using standard analytical techniques.
Overview of this compound
This compound is categorized as an arylcyclohexylamine and is recognized as an analytical reference standard.[1] It is a neat solid with the chemical formula C₁₃H₁₉N • HCl and a molecular weight of 225.8 g/mol . This compound is soluble in acetonitrile (B52724), chloroform, and methanol (B129727). Due to its presence as a cutting agent in illicit substances, its accurate identification is crucial in forensic toxicology.
Comparative Analytical Data
The performance of analytical methods for this compound is best evaluated in comparison to other common MDMA adulterants. The following tables summarize key analytical parameters for this compound and a selection of prevalent cutting agents, including caffeine, methamphetamine, and ketamine.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS is a primary technique for the identification of volatile and semi-volatile compounds such as this compound and other cutting agents. The retention time and mass spectrum are key identifiers.
| Compound | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| N-Benzylcyclohexylamine | Varies with method | 91, 120, 190 |
| Caffeine | Varies with method | 194 (M+), 109, 82, 55 |
| Methamphetamine | Varies with method | 58, 91, 65 |
| Ketamine | Varies with method | 237 (M+), 208, 179, 130 |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. The mass spectral fragments are based on electron ionization (EI) at 70 eV.
Table 2: High-Performance Liquid Chromatography (HPLC) Data
HPLC with UV detection is a widely used technique for the quantification of drugs and adulterants. The retention time is a critical parameter for identification, and the UV absorbance maximum aids in selective detection.
| Compound | Typical Retention Time (min) | UV λmax (nm) |
| This compound | Varies with method | ~254 nm (aromatic ring) |
| Caffeine | Varies with method | ~273 nm |
| Methamphetamine | Varies with method | ~215 nm |
| Ketamine | Varies with method | ~220 nm |
Note: Retention times and UV spectra can vary based on the column, mobile phase composition, pH, and detector settings.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable analytical results. Below are representative protocols for the analysis of this compound and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the qualitative identification of this compound and other common cutting agents in a sample.
-
Instrumentation : Agilent 6890N GC system coupled with a 5973 mass selective detector or equivalent.
-
Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Splitless injection at 250°C.
-
Oven Temperature Program : Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.
-
Sample Preparation : Dissolve the sample in methanol to a concentration of 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is designed for the quantitative analysis of this compound and other adulterants.
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a diode array detector (DAD) or equivalent.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV absorbance at 254 nm for this compound, with additional wavelengths monitored for other analytes.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the analytical processes.
Caption: Workflow for the identification of this compound by GC-MS.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Conclusion
The analytical data and protocols presented in this guide demonstrate that standard chromatographic techniques, namely GC-MS and HPLC-UV, are effective for the identification and quantification of this compound in the presence of other common cutting agents. The distinct mass spectral fragmentation patterns and chromatographic retention times allow for the unambiguous identification of these compounds. For accurate and defensible results, it is imperative that analyses are conducted using validated methods and in conjunction with certified reference materials.
References
A Comparative Guide to the Synthesis of N-benzylhydroxylamine Hydrochloride
N-benzylhydroxylamine hydrochloride is a pivotal intermediate in the pharmaceutical and fine chemical industries, primarily utilized in the synthesis of nitrones for 1,3-dipolar cycloaddition reactions and in the preparation of more complex molecules. The selection of a synthetic route is critical and is often dictated by factors such as yield, purity, cost, safety, and scalability. This guide provides an objective comparison of four prominent synthesis routes to N-benzylhydroxylamine hydrochloride, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative metrics for the different synthesis pathways to N-benzylhydroxylamine hydrochloride, offering a clear comparison of their performance.
| Parameter | Route 1: From Benzyl (B1604629) Chloride | Route 2: From Dibenzylamine | Route 3: From Benzaldehyde (B42025) Oxime | Route 4: From N-Hydroxyurethane |
| Starting Materials | Benzyl chloride, Hydroxylamine (B1172632) hydrochloride | Dibenzylamine, Hydrogen peroxide, Hydroxylamine hydrochloride | Benzaldehyde, Hydroxylamine hydrochloride, Sodium cyanoborohydride | N-hydroxyurethane, Benzyl halide, Sodium hydroxide (B78521) |
| Overall Yield | 75% (Continuous)[1][2][3], 89% (Batch)[1] | 71-73%[2][4] | ~46%[5] | >78%[6] |
| Product Purity | 99.82% (Batch)[1] | 98.4%[2] | Not explicitly stated | Not explicitly stated |
| Reaction Scale | Laboratory to Industrial | Large-scale[2] | Laboratory | Laboratory |
| Key Advantages | High purity and yield (batch), Improved safety and cost-efficiency (continuous) | Low-cost starting materials, Good overall yield, Scalable | Readily available starting material (benzaldehyde) | High chemo- and regio-selectivity, Good yield |
| Key Disadvantages | Use of excess hydroxylamine in some protocols, Potential for byproduct formation | Two-step process | Low yield, Use of expensive and toxic reducing agent (NaBH3CN)[5] | Multi-step one-pot reaction |
Synthesis Pathways Overview
The following diagram illustrates the logical flow of the four compared synthesis routes for N-benzylhydroxylamine hydrochloride.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthesis routes discussed.
Route 1: From Benzyl Chloride and Hydroxylamine (Continuous Flow)
This protocol is based on an optimized continuous flow process which offers enhanced safety and efficiency.[1][5]
1. Reagent Preparation:
-
Material A (Benzyl Chloride Solution): Prepare a 0.5 mol/L solution of benzyl chloride in methanol (B129727).
-
Material B (Hydroxylamine Solution): In a separate vessel, dissolve sodium hydroxide in methanol. Stir the mixture and add hydroxylamine hydrochloride. Stir at 10–20 °C for 30 minutes. Filter the precipitated sodium chloride to obtain a 2.0 mol/L hydroxylamine solution in methanol.
2. Reactor Setup:
-
Assemble a continuous flow reactor system with two pumps, a preheating module, and reaction modules in series.
-
Set the temperature of the reaction modules to 60 °C and maintain a system pressure of 8 bar using a back-pressure regulator.
3. Reaction Execution:
-
Pump Material A and Material B into the system at a flow rate of 5.0 mL/min each.
-
The solutions mix at a T-junction before entering the reaction modules.
-
The total residence time in the reactor is approximately 7.38 minutes.
4. Product Isolation and Purification:
-
Collect the output from the reactor.
-
The crude product is purified by recrystallization from ethyl acetate (B1210297) to yield highly pure N-benzylhydroxylamine hydrochloride.
Route 2: From Dibenzylamine
This two-step procedure is suitable for large-scale preparation and utilizes low-cost starting materials.[2][4]
Step 1: Synthesis of C-phenyl-N-benzyl nitrone
-
In a reactor, mix dibenzylamine, methanol, and sodium tungstate (B81510) dihydrate.
-
Cool the mixture to 0 °C.
-
Slowly add 30% hydrogen peroxide while maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
The resulting nitrone is precipitated by adding crushed ice and collected by filtration.
Step 2: Synthesis of N-benzylhydroxylamine hydrochloride
-
Dissolve the crude nitrone in a 20% aqueous HCl solution.
-
Concentrate the solution under reduced pressure.
-
The residue is recrystallized from hot methanol and ether to give pure N-benzylhydroxylamine hydrochloride.
Route 3: From Benzaldehyde Oxime
This laboratory-scale synthesis involves the reduction of a pre-formed oxime.
Step 1: Oximation of Benzaldehyde [5]
-
Dissolve hydroxylamine hydrochloride in water and add a 25% NaOH solution.
-
Cool the solution to 20 °C and slowly add benzaldehyde.
-
Stir the mixture at room temperature for 1 hour.
-
Separate the oily layer of benzaldehyde oxime, wash with water, and dry.
Step 2: Reduction of Benzaldehyde Oxime and Salt Formation [5]
-
Dissolve benzaldehyde oxime in anhydrous methanol.
-
Cool the solution to below 20 °C and add sodium cyanoborohydride (NaBH3CN) in portions while maintaining the pH with an HCl-methanol solution.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water, the pH is adjusted to ~8.5, and the free base is extracted with dichloromethane.
-
Dry HCl gas is passed through the organic solution to precipitate N-benzylhydroxylamine hydrochloride, which is then collected by filtration.
Route 4: From N-Hydroxyurethane
This one-pot method provides good chemo- and regio-selectivity for the desired O-substituted product.[6]
1. O-benzylation of N-hydroxyurethane:
-
To a solution of sodium ethoxide in absolute ethanol (B145695), add N-hydroxyurethane and stir at room temperature.
-
Add benzyl halide at a rate that keeps the temperature below 30 °C.
-
Stir the mixture for 8-10 hours at room temperature.
2. Hydrolysis and Salt Formation:
-
Add a solution of NaOH in water to the mixture and heat under reflux for 2 hours.
-
Remove ethanol by distillation.
-
Extract the cooled residue with diethyl ether.
-
The hydrochloride salt is crystallized from the ether extract by the addition of ethanolic HCl.
Conclusion
The synthesis of N-benzylhydroxylamine hydrochloride can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.
-
The reaction of benzyl chloride with hydroxylamine stands out for its high yield and purity, especially in batch processes. The continuous flow variant offers significant improvements in safety and cost-effectiveness, making it highly suitable for industrial production.
-
The route starting from dibenzylamine is a robust and scalable method that benefits from low-cost starting materials, presenting another viable option for large-scale manufacturing.
-
The reduction of benzaldehyde oxime is a less favorable route due to its lower yield and reliance on expensive and hazardous reducing agents, limiting its practical application.
-
The synthesis from N-hydroxyurethane provides a high-yielding and selective laboratory method, though its scalability for industrial production may require further optimization.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or manufacturer, balancing the need for high purity and yield with considerations of cost, safety, and scale.
References
- 1. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride [mdpi.com]
- 2. CN104529814A - Method for synthesizing N-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzylhydroxylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. arabjchem.org [arabjchem.org]
N-Benzylcyclohexylamine: A Comparative Analysis for the Research Community
For researchers, scientists, and professionals in drug development, the selection of appropriate analytical standards is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of N-Benzylcyclohexylamine with other arylcyclohexylamine standards, offering objective performance data and detailed experimental methodologies.
N-Benzylcyclohexylamine is a compound belonging to the arylcyclohexylamine class, a group of substances known for their diverse pharmacological activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3] While some arylcyclohexylamines like phencyclidine (PCP) and ketamine have been investigated for their anesthetic and psychoactive properties, N-Benzylcyclohexylamine is primarily utilized as an analytical reference standard.[4] It has also been identified as a cutting agent in illicit drug samples.[4][5] This guide will delve into its chemical properties, analytical profile, and pharmacological context in comparison to other relevant arylcyclohexylamines.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in experimental settings.
| Property | N-Benzylcyclohexylamine | Reference |
| Chemical Name | N-cyclohexyl-benzenemethanamine | [4] |
| CAS Number | 4383-25-9 | [6][7] |
| Molecular Formula | C13H19N | [7] |
| Molecular Weight | 189.30 g/mol | [7] |
| Melting Point | 149 °C | [6] |
| Boiling Point | 195 °C (at 90 Torr) | [6] |
| Appearance | Not specified, available as hydrochloride salt (neat solid) | [4] |
| Solubility | Soluble in Acetonitrile, Chloroform, Methanol (B129727) (as hydrochloride) | [5] |
Comparative Pharmacological Data: Receptor Binding Affinities
The primary mechanism of action for many arylcyclohexylamines is the antagonism of the NMDA receptor.[2][8] The binding affinity, often expressed as the inhibition constant (Ki), is a critical parameter for comparing the potency of different compounds. Lower Ki values indicate a higher binding affinity. The following table summarizes the reported Ki values for N-Benzylcyclohexylamine and other notable arylcyclohexylamines at the NMDA receptor.
| Compound | NMDA Receptor (PCP Site) Ki (nM) | Reference(s) |
| Phencyclidine (PCP) | 59 | [9] |
| Ketamine | 1000 - 2500 | [10] |
| 3-MeO-PCP | Lower than PCP | [8] |
| N-Benzylcyclohexylamine | Data not available |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable identification and quantification of arylcyclohexylamines. Below are representative methodologies for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like arylcyclohexylamines.[11][12]
Sample Preparation:
A standard procedure for the analysis of seized drug samples involves dissolving a small amount of the material in a suitable organic solvent, such as methanol or acetonitrile. For biological matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are typically employed to isolate the analytes of interest.[13]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Expected Results: The retention time and the mass spectrum of N-Benzylcyclohexylamine and other arylcyclohexylamines can be compared to certified reference standards for positive identification. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not amenable to GC analysis.[14][15]
Sample Preparation:
Similar to GC-MS, samples are typically dissolved in the mobile phase or a compatible solvent. Filtration of the sample solution prior to injection is recommended to prevent clogging of the column.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm or full scan MS detection.
Expected Results: The retention time and UV-Vis spectrum (if using a DAD) or mass spectrum can be used for the identification and quantification of the target analytes by comparison with standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules.[14][16]
Sample Preparation:
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in an NMR tube.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Expected Results: The ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).
Signaling Pathways and Experimental Workflows
Arylcyclohexylamines primarily exert their effects through the antagonism of the NMDA receptor, a key player in glutamatergic neurotransmission.[8][17] Understanding the downstream signaling cascade is crucial for comprehending their pharmacological effects.
NMDA Receptor Antagonist Signaling Pathway
The binding of an arylcyclohexylamine antagonist to the PCP site within the NMDA receptor ion channel blocks the influx of calcium ions (Ca²⁺) that would normally occur upon activation by glutamate (B1630785) and a co-agonist like glycine.[8] This disruption of calcium signaling triggers a cascade of intracellular events.
Caption: NMDA receptor antagonist signaling cascade.
General Experimental Workflow for Arylcyclohexylamine Analysis
The following diagram illustrates a typical workflow for the analysis of a sample suspected of containing an arylcyclohexylamine.
Caption: Workflow for arylcyclohexylamine analysis.
References
- 1. [PDF] Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects | Semantic Scholar [semanticscholar.org]
- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [chemicalbook.com]
- 6. N-BENZYLCYCLOHEXYLAMINE | 4383-25-9 [amp.chemicalbook.com]
- 7. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzyl Amine Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
N-benzyl amine and its analogs represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The strategic modification of this core structure has led to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different N-benzyl amine analogs, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.
N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Deubiquitinase Inhibitors
The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a key regulator of DNA damage response pathways and has emerged as a promising target in oncology.[1] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 complex.
Structure-Activity Relationship
The SAR studies for this class of compounds have revealed several key features influencing their inhibitory potency. Modifications around the N-benzyl and the 2-phenyl moieties have been systematically explored.
Table 1: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors
| Compound ID | N-Benzyl Substitution (R1) | 2-Phenyl Substitution (R2) | IC50 (µM)[2] |
| 1 | 4-Phenylbenzyl | 2-CF3 | 3.7 |
| 2 | 4-(Pyridin-3-yl)benzyl | 2-CF3 | 1.1 |
| 3 | 4-(Pyridin-4-yl)benzyl | 2-CF3 | 1.9 |
| 4 | Benzyl (B1604629) | 2-CF3 | > 57 |
| 5 | Benzyl | 2-Isopropyl | 0.18 |
| 6 | Benzyl | 2-Methyl | ~0.5 |
| 7 | Benzyl | 2-Ethyl | ~0.5 |
| 8 | Benzyl | 3-CF3 | > 57 |
| 9 | Benzyl | 4-CF3 | > 57 |
Data synthesized from multiple sources.[2]
Key observations from the SAR data include:
-
Substitution at the 4-position of the benzyl ring is well-tolerated, with heteroaromatic rings like pyridine (B92270) enhancing potency.[2]
-
The nature of the substituent at the 2-position of the phenyl ring is critical for activity. A trifluoromethyl (CF3) group is favorable, but replacement with a bulky isopropyl group leads to a significant increase in potency.[2]
-
Substitution at the 3- or 4-position of the phenyl ring results in a dramatic loss of activity.[2]
Experimental Protocols
USP1/UAF1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the deubiquitinating activity of the USP1/UAF1 complex.
-
Principle: The assay measures the cleavage of a di-ubiquitin (di-Ub) substrate by the USP1/UAF1 enzyme complex. The inhibition is quantified by measuring the decrease in the amount of cleaved mono-ubiquitin (mono-Ub) in the presence of the inhibitor.[3]
-
Materials:
-
Purified human USP1/UAF1 complex
-
K63-linked di-ubiquitin substrate
-
Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Laemmli sample buffer
-
SDS-PAGE gels and Coomassie Blue stain
-
-
Procedure:
-
Prepare a reaction mixture containing the USP1/UAF1 complex and the test compound at various concentrations in the assay buffer.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.[4]
-
Initiate the reaction by adding the di-ubiquitin substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).[3]
-
Quench the reaction by adding Laemmli sample buffer.
-
Separate the reaction products (di-Ub and mono-Ub) using SDS-PAGE.
-
Stain the gel with Coomassie Blue and quantify the band intensities for di-ubiquitin and mono-ubiquitin.
-
Calculate the percentage of inhibition by comparing the amount of mono-ubiquitin in the presence and absence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway
USP1/UAF1 plays a crucial role in the Fanconi anemia (FA) and translesion synthesis (TLS) pathways of DNA damage repair by deubiquitinating FANCD2 and PCNA, respectively.[1] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, disrupting DNA repair and sensitizing cancer cells to DNA-damaging agents like cisplatin (B142131).[5]
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride, exploring its properties and potential applications in the context of related chemical structures. Due to the limited availability of direct comparative experimental data for this specific compound, this analysis draws upon information regarding its core structure, cyclohexane-1,4-diamine (B98093), and its derivatives to provide a foundational understanding for further research.
Physicochemical Properties
N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is a chemical compound with the empirical formula C15H25ClN2 and a molecular weight of 268.83 g/mol .[1][2] It is typically supplied as a solid and is noted for its use in early-stage discovery research.[1]
| Property | Value | Source |
| Molecular Formula | C15H25ClN2 | [1][2] |
| Molecular Weight | 268.83 g/mol | [1][2] |
| Form | Solid | [2] |
Synthesis and Chemical Reactions
The synthesis of N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is achieved through the reaction of N-benzyl-N-ethylamine with cyclohexane-1,4-diamine.[1] This compound can undergo various chemical reactions, including oxidation with agents like potassium permanganate, reduction using reagents such as lithium aluminum hydride, and nucleophilic substitution reactions where the benzyl (B1604629) or ethyl groups may be replaced.[1]
Biological Activity and Potential Applications
While specific experimental data for N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is scarce, its structural components suggest potential biological activities. The core moiety, cyclohexane-1,4-diamine, and its derivatives have been investigated for a range of therapeutic applications.
Enzyme Inhibition: N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is suggested to have potential as an enzyme inhibitor.[1] Studies on related cyclohexane-1,4-diamine derivatives have shown their utility in developing inhibitors for specific enzymes, such as MALT1 protease, a target for B-cell lymphomas and autoimmune diseases.[3]
Protein Binding and Receptor Interaction: The structure of this compound allows for potential interactions with biological targets like proteins and receptors.[1] Derivatives of the parent compound, cyclohexane-1,4-diamine, have been identified as antagonists for P2X3 receptors, which are implicated in pain perception and neurotransmission.[4] This suggests that N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride could be explored for similar interactions.
Antimicrobial Activity: A significant body of research exists on the antimicrobial properties of cyclohexane-1,2-diamine and cyclohexane-1,4-diamine derivatives.[5] These compounds have shown activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[5] The presence of the benzyl group in N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride could influence its antimicrobial potential.
Comparative Context with Alternatives
| Compound/Derivative Class | Key Features & Potential Applications |
| N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride | Potential enzyme inhibitor and protein binding agent; specific performance data is limited.[1] |
| Cyclohexane-1,4-diamine | Building block for bioactive molecules, including MALT1 protease inhibitors and P2X3 receptor antagonists.[3][4] Also used in polymer synthesis.[4] |
| N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives | Screened for antimicrobial properties against Gram-positive and Gram-negative bacteria, and fungi.[5] |
| Symmetrical trans-cyclohexane-1,4-diamine derivatives | Evaluated for antimycobacterial properties.[5] |
| N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride (B599025) | Has demonstrated antimicrobial properties and potential applications in cancer treatment.[6] |
Experimental Protocols
Detailed experimental protocols for N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride are not publicly documented. However, researchers can adapt established methodologies used for similar compounds.
General Enzyme Inhibition Assay Workflow:
Caption: General workflow for an enzyme inhibition assay.
General Protein Binding Assay Workflow (e.g., Surface Plasmon Resonance):
Caption: Workflow for a surface plasmon resonance (SPR) protein binding assay.
Potential Signaling Pathway Interaction
Given the interaction of related diamine compounds with P2X3 receptors, a potential area of investigation for N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride could be its effect on purinergic signaling pathways, which are involved in pain and inflammation.
Caption: Hypothetical antagonism of the P2X3 receptor signaling pathway.
Conclusion
N-benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride is a compound with potential for biological activity, suggested by the diverse applications of its core chemical scaffold. While direct comparative data is limited, this guide provides a framework for researchers to design and conduct their own investigations. Future studies are needed to elucidate the specific mechanisms of action and to quantitatively compare its performance against other relevant compounds in various biological assays. The provided experimental workflows and hypothetical pathway diagram offer a starting point for such research endeavors.
References
- 1. N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride | 1229623-48-6 | Benchchem [benchchem.com]
- 2. N-Benzyl-N-ethyl-cyclohexane-1,4-diamine hydrochloride [sigmaaldrich.com]
- 3. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 4. Buy Cyclohexane-1,4-diamine | 2615-25-0 [smolecule.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]
Unmasking a Stealth Adulterant: A Comparative Guide to the Identification of N-Benzylcyclohexylamine in MDMA
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today detailing the identification and comparison of analytical methods for detecting N-Benzylcyclohexylamine, a cutting agent found in illicit MDMA (3,4-methylenedioxymethamphetamine) samples. This guide is intended for researchers, scientists, and drug development professionals to enhance the analytical capabilities in forensic laboratories and support harm reduction efforts.
N-Benzylcyclohexylamine (NBCA) has been identified as an adulterant in seized MDMA tablets.[1][2] While not as common as other cutting agents, its presence poses a challenge for routine drug analysis and can have unknown pharmacological effects on the end-user. This guide provides a comparative overview of analytical techniques, their performance, and detailed experimental protocols for the identification and quantification of NBCA in MDMA.
Comparative Analysis of Analytical Techniques
The detection and quantification of N-Benzylcyclohexylamine in MDMA can be achieved through various analytical methods. The two most prominent and reliable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Alternative Techniques |
| Principle | Separates volatile compounds based on their boiling points and chemical properties, followed by mass-based identification. | Separates compounds based on their polarity and interaction with a stationary phase, with detection typically by UV-Vis or Diode Array Detector (DAD). | Techniques like Raman Spectroscopy and Fourier-Transform Infrared Spectroscopy (FTIR) can provide rapid, non-destructive preliminary identification. |
| Sample Preparation | Often requires derivatization to improve the volatility and thermal stability of the analytes. A simple liquid-liquid extraction is also common.[3] | Minimal sample preparation, often involving dissolution in a suitable solvent and filtration. | Typically requires minimal to no sample preparation. |
| Selectivity & Sensitivity | Excellent selectivity due to mass fragmentation patterns. High sensitivity, with detection limits in the nanogram-per-milliliter (ng/mL) range.[4] | Good selectivity, which can be enhanced with optimized mobile phases and columns. Sensitivity is generally in the microgram-per-milliliter (µg/mL) range.[5] | Lower selectivity compared to chromatographic techniques, making them more suitable for screening rather than confirmation. |
| Quantitative Analysis | Provides accurate and precise quantification, especially when using an internal standard. | Robust and reliable for quantification, with good linearity over a wide concentration range. | Primarily used for qualitative identification; quantitative analysis is less common and often semi-quantitative. |
| Throughput | Moderate throughput, with typical run times of 10-30 minutes per sample.[3] | High throughput, with modern ultra-high-performance liquid chromatography (UHPLC) systems offering run times of less than 10 minutes. | Very high throughput, with analysis times of a few minutes per sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in a laboratory setting.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the simultaneous analysis of MDMA and N-Benzylcyclohexylamine. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Weigh and crush a single MDMA tablet.
-
Dissolve a 10 mg aliquot of the powdered tablet in 1 mL of methanol.
-
Vortex the sample for 2 minutes and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial.
-
For derivatization (optional but recommended for improved peak shape and sensitivity), evaporate the solvent under a stream of nitrogen and add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
Alternatively, a direct liquid-liquid extraction can be performed.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
3. Data Analysis:
-
Identification of MDMA and N-Benzylcyclohexylamine is based on their respective retention times and mass fragmentation patterns compared to certified reference standards.
-
Quantification is performed by creating a calibration curve using standards of known concentrations and an appropriate internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general method for the separation and quantification of MDMA and N-Benzylcyclohexylamine.
1. Sample Preparation:
-
Weigh and crush a single MDMA tablet.
-
Dissolve a 10 mg aliquot of the powdered tablet in 10 mL of the mobile phase.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 3.0) in a ratio of 30:70 (v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm and 285 nm for MDMA. The optimal wavelength for N-Benzylcyclohexylamine should be determined by UV-Vis spectroscopy.
3. Data Analysis:
-
Identification is based on the retention time of the peaks compared to certified reference standards.
-
Quantification is achieved by constructing a calibration curve from the peak areas of standard solutions of known concentrations.
Visualizing the Analytical Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the key workflows.
Prevalence and Concentration of N-Benzylcyclohexylamine
While extensive quantitative data on the prevalence of N-Benzylcyclohexylamine as a cutting agent in MDMA is not widely available in peer-reviewed literature, forensic laboratory reports and drug checking services are the primary sources for such information. The concentration of cutting agents in illicit tablets can vary significantly, from trace amounts to being the major component. It is crucial for analytical laboratories to not only identify but also quantify these adulterants to assess the potential risk to public health.
This guide serves as a foundational resource for the analytical community to better identify and understand the scope of N-Benzylcyclohexylamine adulteration in MDMA. The provided protocols and comparative data aim to standardize and improve the detection methods, ultimately contributing to a more comprehensive understanding of the illicit drug market.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Benzylcyclohexylamine (hydrochloride) | CAS 16350-96-2 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. repository.ukim.mk [repository.ukim.mk]
A Comparative Guide to the Characterization of N-Benzylcyclohexylamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-Benzylcyclohexylamine and its derivatives represent a class of organic compounds with diverse biological activities, ranging from antimicrobial and antioxidant properties to potential applications as monoamine oxidase (MAO) inhibitors. This guide provides a comparative overview of the characterization of N-Benzylcyclohexylamine hydrochloride and its derivatives, supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.
Physicochemical and Spectral Properties
The fundamental characteristics of this compound are crucial for its identification and quality control. These properties, along with spectral data, provide a baseline for comparing modified derivatives.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Formal Name | N-cyclohexyl-benzenemethanamine, monohydrochloride |
| CAS Number | 16350-96-2 |
| Molecular Formula | C₁₃H₁₉N • HCl |
| Molecular Weight | 225.8 g/mol |
| Appearance | Neat solid |
| Solubility | Soluble in Acetonitrile, Chloroform, Methanol (B129727) |
| Purity | ≥98% |
| Storage | -20°C |
| Stability | ≥ 4 years |
Table 2: Spectral Data for N-Benzylcyclohexylamine [2]
| Technique | Key Features |
| Mass Spectrometry (GC/MS) | Provides information on the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | CAPILLARY CELL: NEAT. Shows characteristic peaks for N-H, C-H (aromatic and aliphatic), and C-N bonds. |
| ¹H NMR Spectroscopy | Reveals the chemical environment of protons in the molecule. |
| ¹³C NMR Spectroscopy | Shows the number and type of carbon atoms. |
Synthesis of N-Benzylcyclohexylamine Derivatives
The synthesis of N-Benzylcyclohexylamine derivatives can be achieved through various methods, primarily involving the formation of a C-N bond between a cyclohexylamine (B46788) moiety and a benzyl (B1604629) group.
General Synthetic Workflow
The following diagram illustrates a common synthetic pathway for N-benzylcyclohexanamine hydrochloride.
Caption: Synthetic routes to N-benzylcyclohexanamine.hydrochloride.
Experimental Protocols
Reductive Amination: [3]
-
Cyclohexanamine and benzaldehyde (1:1.2 molar ratio) are refluxed in methanol to form the Schiff base.
-
The reaction mixture is cooled to 0°C.
-
Sodium borohydride (B1222165) (NaBH₄) is added portion-wise to reduce the imine to the secondary amine.
-
The product is purified to yield N-benzylcyclohexanamine, which can then be treated with HCl to form the hydrochloride salt. This method can achieve yields of up to 95%.[3]
Traditional Alkylation: [3]
-
Cyclohexanamine (3 mmol) and triethylamine (B128534) (3 mmol) are dissolved in dry acetonitrile.
-
Benzyl bromide (3.3 mmol) is added to the solution.
-
The reaction mixture is heated at 70°C for 3–5 hours.
-
Triethylamine acts as a base to neutralize the hydrobromic acid byproduct.
-
The resulting N-benzylcyclohexanamine is isolated and can be converted to its hydrochloride salt.
Characterization of Derivatives
The introduction of substituents on the benzyl or cyclohexyl rings of N-Benzylcyclohexylamine leads to derivatives with altered physicochemical and biological properties. Comprehensive characterization is essential to understand these changes.
A study on chiral tertiary dibenzylamine (B1670424) derivatives, which includes the N-benzylcyclohexanamine skeleton, utilized several analytical techniques for full characterization.[4]
Table 3: Analytical Characterization of a Chiral Tertiary Dibenzylamine Derivative [4]
| Technique | Instrument/Method | Key Findings |
| ¹H NMR Spectroscopy | CDCl₃, 400 MHz | Aromatic protons observed at δ 7.47–7.11 ppm. The proton at the chiral center (H-1') showed a quartet at δ 3.99 ppm. |
| ¹³C NMR Spectroscopy | CDCl₃, 100 MHz | Signals for the three carbon atoms bonded to nitrogen were observed at δ 57.38, 57.28 (CH-N), and 50.21 (CH₂-N) ppm. |
| Mass Spectrometry (ESI) | --- | Calculated m/z for [C₂₁H₂₇N + H]⁺ was 294.2216, found 294.2214. |
| Infrared Spectroscopy (KBr) | --- | Characteristic peaks observed at 1026.13, 1261.45, and 1371.39 cm⁻¹. |
| Optical Rotation | c = 0.21 g/100 mL, CHCl₃ | [α]D²⁰ = +19.8 |
Comparative Biological Activity
N-Benzylcyclohexylamine derivatives have been investigated for a variety of biological activities, including antimicrobial and monoamine oxidase (MAO) inhibitory effects.
Antimicrobial Activity
Several studies have synthesized and evaluated N-Benzylcyclohexylamine derivatives for their antibacterial and antifungal properties.
Table 4: Comparison of Antimicrobial Activity of N,N-Dibenzyl-cyclohexane-1,2-diamine Derivatives [5]
| Compound | Target Organism | MIC (µg/mL) | Comparison to Tetracycline |
| 17-20, 26, 37, 38 | Gram-positive and Gram-negative bacteria | 0.0005-0.032 | More active |
It was also noted that these compounds showed no hemolysis up to 1024 µg/mL in mammalian erythrocytes, indicating a favorable safety profile in this regard.[5] Similarly, another series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with MIC values ranging from 0.002 to 0.016 µg/mL and no hemolytic activity up to 512 µg/mL.[6]
Monoamine Oxidase (MAO) Inhibition
Derivatives of related structures, such as pyridazinobenzylpiperidine, have been evaluated as monoamine oxidase inhibitors, which are important targets for neurodegenerative diseases.[7] While direct data for N-Benzylcyclohexylamine derivatives as MAO inhibitors is limited in the provided context, the inhibitory potential of similar benzylamine (B48309) structures suggests this as a promising area for investigation.
For comparison, a study on pyridazinobenzylpiperidine derivatives found that compound S5 was a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A.[7] Another class of benzyloxy derivatives based on thio/semicarbazide also showed potent and selective MAO-B inhibition, with compounds BT1 and BT5 having an IC₅₀ of 0.11 µM.[8]
The following diagram illustrates the role of MAO inhibitors in neurotransmitter metabolism.
Caption: Inhibition of monoamine oxidase by a potential inhibitor.
Conclusion
The characterization of this compound and its derivatives is a multifaceted process involving a combination of spectroscopic and analytical techniques. The available data indicates that modifications to the parent structure can lead to compounds with significant biological activities, particularly as antimicrobial agents. While direct comparative studies on the MAO inhibitory effects of a series of N-Benzylcyclohexylamine derivatives are not extensively documented in the provided search results, the activity of structurally related compounds suggests this is a promising avenue for future research. The experimental protocols and comparative data presented in this guide offer a valuable resource for scientists working on the synthesis, characterization, and evaluation of this class of compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate analytical technique is paramount in obtaining accurate and reliable data in scientific research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and widely used analytical platforms, each with its own set of strengths and limitations. Cross-validation of these methods is crucial when results from both techniques need to be compared or when transitioning from one method to another, ensuring data integrity and consistency. This guide provides an objective comparison of GC-MS and LC-MS, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and cross-validation process.
Key Differences at a Glance
Before delving into detailed comparisons, it's essential to understand the fundamental differences between GC-MS and LC-MS. GC-MS is ideally suited for the analysis of volatile and thermally stable compounds that can be readily vaporized. In contrast, LC-MS is the preferred method for non-volatile, thermally labile, and polar molecules.[1][2] The choice between the two often depends on the physicochemical properties of the analyte of interest.
Quantitative Performance Comparison
The following tables summarize key quantitative performance parameters for GC-MS and LC-MS based on published data for the analysis of various compounds. It is important to note that performance characteristics can vary significantly depending on the specific analyte, matrix, and instrument configuration.
Table 1: Comparison for the Analysis of Benzodiazepines in Urine
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | |||
| α-hydroxyalprazolam | Equivalent | Equivalent | [3] |
| Oxazepam | Equivalent | Equivalent | [3] |
| Lorazepam | 6.13 - 26.30 ng/mL | 1.96 - 2.15 ng/mL | [3] |
| Nordiazepam | 6.13 - 26.30 ng/mL | 1.96 - 2.15 ng/mL | [3] |
| Temazepam | 6.13 - 26.30 ng/mL | 1.96 - 2.15 ng/mL | [3] |
| Limit of Quantitation (LOQ) | |||
| α-hydroxyalprazolam | Equivalent | Equivalent | [3] |
| Oxazepam | Equivalent | Equivalent | [3] |
| Lorazepam | 6.13 - 26.30 ng/mL | 1.96 - 2.15 ng/mL | [3] |
| Nordiazepam | 6.13 - 26.30 ng/mL | 1.96 - 2.15 ng/mL | [3] |
| Temazepam | 6.13 - 26.30 ng/mL | 1.96 - 2.15 ng/mL | [3] |
| Accuracy (% at 100 ng/mL) | 102% | 105% | [3] |
| Coefficient of Variation (CV%) | < 5% | < 7% | [3] |
Table 2: General Comparison for Pesticide Residue Analysis
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Quantitation (LOQ) | 2 µg/kg in complex food matrices | < 0.25 µg/kg | [4] |
| Sensitivity | Excellent for a broad range of pesticides | High, especially for polar compounds | [4] |
| Sample Preparation | QuEChERS method is efficient | Straightforward | [4] |
| Enantiomeric Separation | Not typically performed | Possible with chiral stationary phase | [4] |
Table 3: Comparison for Analysis of Pharmaceuticals and Personal Care Products (PPCPs) in Water
| Parameter | GC-MS | HPLC-TOF-MS (LC-MS) | Reference |
| Detection Limits | Generally higher | Generally lower (more sensitive) | [5] |
| Compound Coverage | More limited | Broader range of compounds detected | [5] |
| Recovery with Liquid-Liquid Extraction | Generally lower | Generally superior | [5] |
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible results. Below are representative methodologies for GC-MS and LC-MS analysis.
GC-MS Protocol: Analysis of Pesticide Residues in Food (QuEChERS Method)
This protocol is adapted from a widely used method for multi-residue pesticide analysis.
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenization: Homogenize a representative 10-15 g sample.
-
Extraction: Extract the homogenized sample with acetonitrile (B52724). For samples with low water content, add water to improve extraction efficiency.
-
Salting Out: Add a mixture of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Clean up an aliquot of the acetonitrile layer using a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) for pigment removal.
-
Final Extract: Centrifuge the cleaned extract and collect the supernatant for GC-MS/MS analysis.
-
-
Instrumental Analysis
-
Gas Chromatograph: Agilent Intuvo 9000 GC system (or equivalent).
-
Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow.
-
Inlet: Programmed Temperature Vaporization (PTV) or Split/Splitless inlet.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
LC-MS Protocol: Analysis of Pesticides in Water
This protocol is suitable for the analysis of a wide range of pesticides in aqueous samples.
-
Sample Preparation
-
Filtration: Filter water samples using a 0.22 µm membrane filter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the filtered water sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
-
Final Extract: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
-
-
Instrumental Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A suitable reversed-phase column (e.g., C18, C8) with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/data-dependent acquisition for untargeted analysis.
-
Visualizing Workflows and Relationships
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using Graphviz, illustrate key workflows and logical relationships in the context of GC-MS and LC-MS analysis and cross-validation.
A generalized workflow for analytical methods like GC-MS and LC-MS.
A flowchart illustrating the key stages of a cross-validation study.
A decision tree for selecting between GC-MS and LC-MS based on analyte properties.
Complementary Nature in Metabolic Pathway Analysis
In complex biological systems, no single analytical technique can capture the entire metabolome. GC-MS and LC-MS are often used in a complementary fashion to provide broader coverage of metabolic pathways. For instance, in the analysis of central carbon metabolism, GC-MS is excellent for separating and identifying small, volatile metabolites like organic acids and amino acids (after derivatization), while LC-MS is better suited for larger, more polar molecules such as sugars, nucleotides, and lipids.
A simplified metabolic pathway showing compound classes suitable for GC-MS and LC-MS.
Conclusion
Both GC-MS and LC-MS are indispensable tools in modern analytical science. The choice between them is primarily dictated by the nature of the analyte.[2] GC-MS remains the gold standard for volatile and semi-volatile compounds, offering robust and reproducible results.[6][7] LC-MS, with its versatility, is the go-to technique for a vast array of polar, non-volatile, and large molecules.[1][8]
Cross-validation is a critical step to ensure data comparability when using both methods within a study or when transferring a method.[9][10] By understanding the principles, performance characteristics, and appropriate applications of each technique, researchers can make informed decisions, ensuring the generation of high-quality, reliable, and defensible data. This guide serves as a foundational resource to navigate the complexities of selecting and cross-validating GC-MS and LC-MS methods for a wide range of scientific applications.
References
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. academic.oup.com [academic.oup.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. roscoff-culture-collection.org [roscoff-culture-collection.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Traditional Batch vs. Continuous Synthesis in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies
The pharmaceutical and fine chemical industries are at a pivotal juncture, with mounting pressure to develop more efficient, cost-effective, and sustainable manufacturing processes. The choice between traditional batch synthesis and modern continuous flow chemistry is a critical decision in this landscape. While batch processing has been the long-standing, conventional approach, continuous manufacturing is emerging as a powerful alternative that offers significant advantages in process control, safety, and scalability.[1][2][3] This guide provides a detailed, objective comparison of these two methodologies, supported by experimental data and detailed protocols to inform laboratory and industrial-scale operational decisions.
Executive Summary: Batch vs. Continuous at a Glance
Traditional batch synthesis involves charging a single reactor with all reactants and reagents, allowing the reaction to proceed for a set time before product isolation.[1] In contrast, continuous synthesis, or flow chemistry, involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs.[1] This fundamental difference in approach leads to a cascade of operational distinctions.
Continuous manufacturing generally offers superior process control, leading to more consistent product quality and higher yields.[2] The smaller reaction volumes at any given time in continuous systems inherently enhance safety, particularly for highly exothermic or hazardous reactions.[4] Furthermore, scaling up a continuous process often simply means running the system for a longer duration or adding more reactor lines in parallel, which is a more streamlined process than re-engineering large-scale batch reactors.[1] However, batch processing retains its utility, particularly in early-stage research and development where flexibility and the ability to make real-time adjustments are paramount.[1][5]
Quantitative Performance Comparison
The advantages of continuous synthesis are not merely theoretical. Case studies from the pharmaceutical industry demonstrate tangible improvements in key performance indicators. The following tables summarize quantitative data from the synthesis of active pharmaceutical ingredients (APIs) and other chemical processes, highlighting the enhanced efficiency of continuous flow methods.
| Parameter | Traditional Batch | Continuous Flow | % Improvement | Case Study Molecule |
| Yield | 70% (upon scale-up) | 89% | 27.1% | Pyrazole Derivative[6] |
| Yield | 21% | 65% | 209.5% | Photocyclization Product[7] |
| Productivity | N/A | 417 mg/h | - | Photocyclization Product[7] |
| Yield | ~41% | 65% | 58.5% | Artemisinin[8][9] |
| Energy Consumption | High (heat up/cool down cycles) | Reduced by 50% | 50% | Industrial Distillation[10] |
| Product Yield (due to reduced thermal stress) | Baseline | Increased by 10% | 10% | Industrial Distillation[10] |
Case Study: Ibuprofen Synthesis
The synthesis of the common analgesic, ibuprofen, provides a compelling example of the efficiency gains achievable with continuous flow processing.
| Parameter | Continuous Flow Performance |
| Total Residence Time | ~3 minutes[11][12] |
| Average Yield per Step | >90%[11][13] |
| Production Rate | 8.09 g/h[11][13] |
| Overall Yield | 83%[11] |
Conceptual Workflow Comparison
The fundamental workflows of batch and continuous synthesis are distinct, as illustrated in the diagrams below.
Caption: Conceptual overview of batch vs. continuous synthesis workflows.
Experimental Protocols: Synthesis of Artemisinin (B1665778)
The semi-synthesis of the antimalarial drug artemisinin from dihydroartemisinic acid (DHAA) serves as a practical example of a process significantly improved by continuous flow technology. The key transformation involves a photochemical reaction with singlet oxygen.[8]
Traditional Batch Protocol (Conceptual)
A batch photochemical reaction would typically involve dissolving DHAA and a photosensitizer in a suitable solvent within a vessel equipped with a gas inlet, a light source, and cooling. Oxygen would be bubbled through the solution while being irradiated. The reaction would proceed for a set duration, after which the light source is turned off, and the product is isolated through conventional work-up and purification procedures. Scaling up such a process is challenging due to the limitations of light penetration and efficient gas-liquid mass transfer in large vessels.
Continuous Flow Protocol for Artemisinin Synthesis
This protocol is based on a developed one-pot photochemical continuous-flow process.[8][9]
-
Solution Preparation: Prepare a solution of dihydroartemisinic acid (DHAA) and a photosensitizer (e.g., 9,10-dicyanoanthracene) in a suitable solvent like toluene.
-
System Setup: A continuous flow system is assembled using pumps to deliver the reactant solution and oxygen gas. The streams are combined at a T-mixer before entering a photoreactor constructed from transparent tubing (e.g., FEP) coiled around a light source (e.g., a medium-pressure mercury lamp). The reactor is cooled to a specific temperature, for instance, -20°C.[9]
-
Reaction Execution: The reactant solution and oxygen are continuously pumped through the reactor. The flow rates are precisely controlled to achieve the desired residence time (e.g., as short as 1.5 minutes).[9][14] The photochemical generation of singlet oxygen and the subsequent reaction with DHAA occur within the irradiated tubing.
-
In-line Transformation: The output from the photoreactor, containing an intermediate, is then passed through subsequent reaction coils where acid-mediated rearrangement and oxidation steps occur to form artemisinin. This can all be part of a single, continuous process without the need to isolate intermediates.[15]
-
Product Collection: The stream exiting the final reactor coil is collected. Artemisinin can then be purified from the solution. This process has been shown to achieve a 65% yield.[8][9]
The diagram below illustrates a generalized experimental workflow for a continuous photochemical synthesis.
Caption: Generalized workflow for a continuous photochemical synthesis.
Conclusion
The transition from batch to continuous synthesis represents a significant paradigm shift in chemical and pharmaceutical manufacturing.[2] Continuous flow chemistry offers demonstrable advantages in terms of yield, purity, safety, and scalability, particularly for reactions that are difficult to control in batch mode.[6][7] While batch processing remains a valuable tool for its flexibility in research and small-scale production, the data strongly supports the adoption of continuous methods for process optimization and large-scale manufacturing. The initial investment in continuous flow equipment can be offset by higher productivity, reduced waste, and more consistent product quality, making it a compelling choice for the future of the industry.[1]
References
- 1. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 2. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 3. Continuous flow technology vs. the batch-by-batch approach to produce pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kilolabs.com [kilolabs.com]
- 5. cerionnano.com [cerionnano.com]
- 6. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. A continuous-flow process for the synthesis of artemisinin [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tks | publisher, event organiser, media agency | Process intensification by the change from batch to continuous distillation: process development and scale-up - tks | publisher, event organiser, media agency [teknoscienze.com]
- 11. researchgate.net [researchgate.net]
- 12. A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing (2015) | David R. Snead | 202 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of N-Benzylcyclohexylamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Benzylcyclohexylamine hydrochloride are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is a solid substance that should be handled with care to avoid inhalation of dust and contact with skin and eyes.[1]
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical or neutralization solution. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat. | Protects clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust from the hydrochloride salt. |
Disposal Protocol: A Step-by-Step Approach
The recommended method for the safe disposal of this compound involves neutralization to its free amine form, followed by collection and disposal through an approved waste management service, typically via incineration. This is a standard and safe procedure for amine hydrochloride salts.
Experimental Protocol: Neutralization of this compound
Objective: To convert the water-soluble and acidic this compound into its less water-soluble free amine form for safe disposal.
Materials:
-
This compound waste
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
pH indicator strips
-
Appropriate glass beakers
-
Stirring rod or magnetic stirrer
-
Waste container labeled for "Neutralized N-Benzylcyclohexylamine waste for incineration"
Procedure:
-
Preparation (in a chemical fume hood):
-
Carefully weigh the this compound waste.
-
In a suitably sized beaker, dissolve the this compound in deionized water. While specific solubility data is limited, a starting point of approximately 10-20 mL of water per gram of the hydrochloride salt can be used. Adjust as necessary to achieve dissolution.
-
-
Neutralization:
-
Slowly and with stirring, add a saturated solution of sodium bicarbonate or a 10% solution of sodium carbonate to the dissolved this compound.
-
The addition of the basic solution will cause the release of carbon dioxide gas (effervescence) as the hydrochloride salt is neutralized. Add the base in small increments to control the rate of gas evolution.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH indicator strips.
-
The target pH for complete neutralization is between 7 and 8. Continue to add the basic solution incrementally until this pH range is achieved and stable.
-
-
Completion and Observation:
-
Once the pH is stable in the neutral range and effervescence has ceased, the neutralization is complete.
-
You may observe the formation of a precipitate or an oily layer, which is the free N-Benzylcyclohexylamine, as it is less soluble in water than its hydrochloride salt.
-
-
Waste Collection:
-
Carefully transfer the entire neutralized mixture (including any precipitate) into the designated and clearly labeled waste container.
-
Rinse the beaker with a small amount of a suitable solvent (such as ethanol (B145695) or isopropanol) and add the rinsing to the waste container to ensure all residual amine is collected.
-
-
Final Disposal:
-
Seal the labeled waste container securely.
-
The sealed container should be handed over to your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company for incineration.[2]
-
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Essential Safety and Logistics for Handling N-Benzylcyclohexylamine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-Benzylcyclohexylamine hydrochloride are paramount for laboratory safety and operational integrity. This guide provides immediate, procedural, and step-by-step instructions for the safe use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as an arylcyclohexylamine and should be handled as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standards and Specifications |
| Eyes/Face | Tightly fitting safety goggles or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] |
| Skin | Chemical-resistant, impervious clothing such as a lab coat or apron. | Protective clothing should be worn to prevent skin exposure.[5] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected prior to use and changed frequently. Follow EU Directive 89/686/EEC and EN 374 standards.[4] |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood.[5][6] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is vital for minimizing risks.
1. Pre-Handling Checklist:
-
Confirm the availability and thorough understanding of the Safety Data Sheet (SDS) for this compound.
-
Inspect all PPE for integrity before use.[4]
-
Ensure that a chemical fume hood is operational and available.[6]
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.[5]
2. Handling Procedures:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Avoid dust formation.[5]
-
Keep the container tightly closed when not in use.[5]
Storage and Disposal Plans
Storage:
-
Store in a dry, cool, and well-ventilated place.[5]
-
Keep containers tightly closed.[5]
-
Store under an inert atmosphere to maintain product quality.[5]
-
Protect from moisture.[5]
-
Incompatible materials include strong oxidizing agents.[5]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[5]
-
Do not release into the environment.[6]
-
Sweep up and shovel any spills into suitable, closed containers for disposal.[5]
-
Contaminated packaging should be handled in the same way as the substance itself.[7]
First Aid Measures
In case of exposure, immediate action is critical.
| Exposure | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5] |
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₉N • HCl[8] |
| Molecular Weight | 225.8 g/mol [8] |
| Melting Point | 252-253 °C[9] |
| Purity | ≥98%[1] |
| Storage Temperature | -20°C[1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-benzylcyclohexanamine.hydrochloride | 16350-96-2 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. caymanchem.com [caymanchem.com]
- 9. lookchem.com [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
